Sgc-aak1-1N
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[6-[3-(cyclopropylsulfonylamino)phenyl]-1H-indazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25) |
InChI Key |
RAIAORGFMNXPOV-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGCAAK11N; SGC AAK1 1N; SGC-AAK1-1N; SGCAAK1-1N; SGC-AAK11N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Sgc-aak1-1N and its Active Counterpart, SGC-AAK1-1
Introduction
Sgc-aak1-1N is a crucial chemical tool designed for cellular and biochemical research, specifically as a negative control for the potent and selective chemical probe, SGC-AAK1-1.[1][2] To comprehend the mechanism, or intentional lack thereof, of this compound, it is essential to first understand the mechanism of its active analog, SGC-AAK1-1. SGC-AAK1-1 is a dual inhibitor that potently targets Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K), two members of the Numb-Associated Kinase (NAK) family.[1][3] this compound possesses a similar chemical structure but is devoid of significant inhibitory activity against these kinases, making it an ideal control to differentiate specific on-target effects from non-specific or scaffold-related phenomena in experiments.[4]
Core Mechanism of the Active Probe SGC-AAK1-1
Target Profile: AAK1 and BMP2K
AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][3] This process is fundamental for the internalization of cell surface receptors, nutrient uptake, and synaptic vesicle recycling. AAK1 executes its function by phosphorylating the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex at the Threonine 156 position.[3][5] This phosphorylation event enhances the affinity of the AP2 complex for cargo proteins, a critical step in the formation of clathrin-coated pits.[3] BMP2K is a less-studied kinase that is also implicated in CME and has been shown to associate with Numb and clathrin-coated vesicles.[3]
Mode of Inhibition
SGC-AAK1-1 is an ATP-competitive inhibitor. It functions by binding to the ATP pocket of the kinase domain of AAK1 and BMP2K, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins like AP2M1.[1][4] This inhibition of AAK1 activity leads to a dose-dependent reduction in the phosphorylation of AP2M1, which can be monitored in cellular assays as a direct biomarker of target engagement.[6]
Quantitative Data: A Comparative Analysis
The efficacy of SGC-AAK1-1 as a potent inhibitor and the inert nature of this compound are clearly demonstrated by their respective biochemical and cellular activities. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of SGC-AAK1-1
| Target | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|
| AAK1 | Coupled Enzyme Assay | IC50 | 270 nM | [7][8] |
| ATP-site Tracer Displacement | Ki | 9.1 nM | ||
| KINOMEscan (DiscoverX) | KD | 26 nM | ||
| Isothermal Titration Calorimetry (ITC) | KD | 120 nM | [4][6] | |
| NanoBRET Cellular Assay | IC50 | 230 nM | [1] | |
| BMP2K | ATP-site Tracer Displacement | Ki | 17 nM | |
| KINOMEscan (DiscoverX) | KD | 930 nM | ||
| Isothermal Titration Calorimetry (ITC) | KD | 490 nM | [4] |
| | NanoBRET Cellular Assay | IC50 | 1.5 µM |[1] |
Table 2: Comparison of SGC-AAK1-1 and this compound Activity
| Compound | Target | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|---|
| SGC-AAK1-1 | AAK1 | KINOMEscan (DiscoverX) | KD | 26 nM | |
| This compound | AAK1 | KINOMEscan (DiscoverX) | KD | 8.8 µM | |
| SGC-AAK1-1 | BMP2K | KINOMEscan (DiscoverX) | KD | 930 nM | |
| This compound | BMP2K | KINOMEscan (DiscoverX) | KD | >10 µM | |
| SGC-AAK1-1 | AAK1 | TR-FRET Binding | Ki | 9 nM | [4] |
| This compound | AAK1 | TR-FRET Binding | Ki | 2 µM | [4] |
| This compound | AAK1 | Activity Assay | IC50 | 1.8 - 11 µM |[9] |
The significant difference in binding affinity and inhibitory concentration (micromolar for this compound vs. nanomolar for SGC-AAK1-1) underscores the function of this compound as a negative control.
Involvement in Signaling Pathways
Wnt Signaling Pathway
Recent studies have identified AAK1 as a negative regulator of the Wnt signaling pathway.[5] AAK1 promotes the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, leading to the attenuation of the Wnt signal.[5] Consequently, inhibition of AAK1 by SGC-AAK1-1 prevents LRP6 internalization and enhances Wnt-dependent gene expression.[4][6] In contrast, this compound does not activate Wnt signaling, confirming that the effect is due to specific AAK1 inhibition.[6]
References
- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. SGC AAK1 1N | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
SGC-AAK1-1N: A Comprehensive Technical Guide to its a a Negative Control for AAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SGC-AAK1-1N and its critical role as a negative control in research targeting the Adaptor-Associated Kinase 1 (AAK1). This document details the comparative pharmacology of this compound and its active counterpart, SGC-AAK1-1, provides detailed experimental protocols for their use, and illustrates the key signaling pathways involving AAK1.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] Through its interaction with the AP-2 adaptor complex, AAK1 regulates the internalization of various cellular cargo, influencing critical signaling pathways such as Wnt and Notch.[1] Its involvement in these fundamental cellular processes has implicated AAK1 as a potential therapeutic target for a range of diseases, including neuropathic pain, neurological disorders, and viral infections.
The development of potent and selective chemical probes is essential for validating AAK1 as a drug target and for dissecting its cellular functions. SGC-AAK1-1 is a well-characterized, potent, and selective inhibitor of AAK1 and the closely related kinase BMP2K.[2][3] To ensure that the observed biological effects of SGC-AAK1-1 are due to the inhibition of AAK1 and not off-target effects, a rigorously validated negative control is indispensable. This compound is a structurally similar analog of SGC-AAK1-1 that is inactive against AAK1, making it the ideal negative control for in vitro and cellular assays.[4]
This guide will provide researchers with the necessary information to effectively utilize this compound to generate robust and reproducible data in the study of AAK1 biology.
Data Presentation: Quantitative Comparison of SGC-AAK1-1 and this compound
The following tables summarize the key quantitative data comparing the activity of the active probe, SGC-AAK1-1, and its inactive control, this compound.
| Compound | Target | Assay Type | Value | Reference |
| SGC-AAK1-1 | AAK1 | Ki | 9.1 nM | [1] |
| SGC-AAK1-1 | BMP2K | Ki | 17 nM | [1] |
| This compound | AAK1 | Ki | >10,000 nM | Inferred from IC50 |
| This compound | BMP2K | Ki | >10,000 nM | Inferred from IC50 |
Table 1: Biochemical Binding Affinity (Ki)
| Compound | Target | Assay Type | Value | Reference |
| SGC-AAK1-1 | AAK1 | Enzymatic Assay | 270 nM | [4][5] |
| SGC-AAK1-1 | BMP2K | Enzymatic Assay | 1480 nM | [6] |
| This compound | AAK1 | Enzymatic Assay | >10,000 nM | [4] |
| SGC-AAK1-1 | AAK1 | NanoBRET | 230 nM | [1] |
| SGC-AAK1-1 | BMP2K | NanoBRET | 1500 nM | [1][4] |
| This compound | AAK1 | NanoBRET | >10,000 nM | Inferred from lack of activity |
| SGC-AAK1-1 | PIP5K1C | Enzymatic Assay | 6600 nM | [4] |
| This compound | PIP5K1C | Enzymatic Assay | 3600 nM | [4] |
Table 2: In Vitro and Cellular Inhibition (IC50)
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the effective use of SGC-AAK1-1 and this compound.
TR-FRET Binding Displacement Assay for AAK1
This protocol is adapted from a general LanthaScreen™ Eu Kinase Binding Assay and is suitable for determining the binding affinity of compounds to AAK1.[7]
Materials:
-
AAK1 enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
SGC-AAK1-1 and this compound
-
384-well plates (white, low-volume)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of SGC-AAK1-1 and this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 4 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase/Antibody Mixture: Prepare a 2X solution of AAK1 and Eu-anti-Tag antibody in kinase buffer. Add 8 µL of this mixture to each well.
-
Tracer Addition: Prepare a 4X solution of the kinase tracer in kinase buffer. Add 4 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation at 340 nm. A time delay of 100 µs is recommended to reduce background fluorescence.[7]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NanoBRET Cellular Target Engagement Assay
This protocol allows for the quantification of compound binding to AAK1 in living cells.[1][4]
Materials:
-
HEK293 cells
-
Plasmid encoding AAK1-NanoLuc fusion protein
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET Tracer
-
Nano-Glo Luciferase Assay Reagent
-
SGC-AAK1-1 and this compound
-
384-well plates (white, cell culture treated)
-
Luminescence plate reader with BRET capabilities
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the AAK1-NanoLuc plasmid according to the manufacturer's protocol. Plate the transfected cells into 384-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of SGC-AAK1-1 and this compound in Opti-MEM. Add the diluted compounds to the cells.
-
Tracer Addition: Add the NanoBRET Tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Luminescence Measurement: Add Nano-Glo Luciferase Assay Reagent to all wells. Read the plate on a luminescence reader equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor emission / Donor emission). Plot the ratio against the compound concentration and fit the data to determine the IC50 value.
Western Blot Analysis of Phospho-AP2M1 (Thr156)
This protocol is used to assess the functional inhibition of AAK1 in cells by measuring the phosphorylation of its substrate, AP2M1.[4]
Materials:
-
Cell line expressing AAK1 (e.g., HEK293T, HT1080)
-
SGC-AAK1-1 and this compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 (or a loading control like GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of SGC-AAK1-1, this compound, and a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total AP2M1 or a loading control to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 or loading control signal.
Mandatory Visualizations
AAK1 Signaling Pathways
Caption: AAK1's role in Wnt, Notch, and Endocytosis pathways.
Experimental Workflow for Validating AAK1 Inhibition
References
- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGC AAK1 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to SGC-AAK1-1N: A Negative Control for the AAK1/BMP2K Chemical Probe SGC-AAK1-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of SGC-AAK1-1N. As the designated negative control for the potent and selective AAK1/BMP2K inhibitor SGC-AAK1-1, this molecule is an essential tool for validating on-target effects in cellular and biochemical assays. This document outlines its chemical and physical characteristics, comparative biological data, and detailed protocols for key experimental assays relevant to its use.
Chemical Structure and Physicochemical Properties
This compound is a structurally related analog of the active probe SGC-AAK1-1, designed to be inactive against the target kinases AAK1 and BMP2K. This structural similarity ensures that any observed biological effects with the active probe, which are absent with the negative control, can be more confidently attributed to the inhibition of the target kinases.
| Property | Value |
| IUPAC Name | N-[6-[3-[(Cyclopropylsulfonyl)amino]phenyl]-1H-indazol-3-yl]-2-methylpropanamide |
| Synonyms | SGC-AAK1-1 Negative Control, N-(6-(3-(Cyclopropanesulfonamido)phenyl)-1H-indazol-3-yl)isobutyramide |
| CAS Number | 2242913-80-8[1] |
| Molecular Formula | C₂₀H₂₂N₄O₃S[1] |
| Molecular Weight | 398.48 g/mol [1] |
| Appearance | White to beige powder[1] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL)[1] |
| Storage | Store at -20°C |
| SMILES | O=C(C(C)C)NC1=NNC2=C1C=CC(C3=CC(NS(C4CC4)(=O)=O)=CC=C3)=C2[1] |
| InChI | 1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25)[1] |
| InChI Key | RAIAORGFMNXPOV-UHFFFAOYSA-N[1] |
Biological Activity and Comparative Data
This compound exhibits significantly reduced inhibitory activity against Adaptor Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K) compared to its active counterpart, SGC-AAK1-1. This differential activity is critical for its function as a negative control.
| Parameter | This compound (Negative Control) | SGC-AAK1-1 (Active Probe) | Assay Type |
| AAK1 IC₅₀ | 11 µM[2] | 270 nM[2][3] | Coupled Enzyme Assay |
| AAK1 Kᵢ | > 2 µM[4] | 9.1 nM[5][6] | TR-FRET Displacement Assay |
| AAK1 Kᵈ | 8.8 µM[2] | 26 nM[2] | KINOMEscan (DiscoverX) |
| BIKE Kᵢ | Not reported | 17 nM[5][6] | TR-FRET Displacement Assay |
| BIKE Kᵈ | > 10 µM[2] | 930 nM[2] | KINOMEscan (DiscoverX) |
Signaling Pathways Associated with AAK1
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) and is involved in regulating key signaling pathways such as Wnt and Notch. Understanding these pathways is essential for interpreting data generated using SGC-AAK1-1 and its negative control.
AAK1 in Clathrin-Mediated Endocytosis (CME)
AAK1 is a key regulator of CME. It phosphorylates the µ2 subunit of the AP-2 adaptor complex (AP2M1) at Threonine 156. This phosphorylation event is critical for the recruitment of cargo to clathrin-coated pits and the subsequent internalization of transmembrane proteins.
Caption: AAK1's role in clathrin-mediated endocytosis.
AAK1 in Wnt Signaling
AAK1 acts as a negative regulator of the canonical Wnt signaling pathway. By promoting the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, AAK1 facilitates its clearance from the cell surface, thereby attenuating downstream signaling that leads to the stabilization of β-catenin.
Caption: AAK1 negatively regulates Wnt signaling.
AAK1 in Notch Signaling
AAK1 is a positive regulator of the Notch signaling pathway. It interacts with the membrane-tethered active form of Notch following its initial cleavage. AAK1 stabilizes this activated form, acting upstream of the final γ-secretase cleavage, and facilitates its trafficking to Rab5-positive endosomes, which is a crucial step for Notch signal activation.[7][8][9]
Caption: AAK1 positively regulates Notch signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and its active counterpart.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of compounds to the target kinase. It relies on the energy transfer between a europium-labeled antibody (donor) and an Alexa Fluor® 647-labeled kinase tracer (acceptor).
References
- 1. This compound ≥98% (HPLC) | 2242913-80-8 [sigmaaldrich.com]
- 2. SGC-AAK1-1 ≥98% (HPLC) | 2247894-32-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AAK1 inhibitor 1 Datasheet DC Chemicals [dcchemicals.com]
- 6. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Adaptor-Associated Kinase 1 (AAK1) in Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that has emerged as a critical regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the extracellular environment.[1] AAK1 exerts its primary function through the phosphorylation of the μ2 subunit of the Adaptor Protein 2 (AP2) complex, a key event that enhances the recruitment of cargo into nascent clathrin-coated pits.[1][2][3] Its activity is spatially and temporally controlled, notably through stimulation by assembled clathrin, ensuring its action is localized to sites of active endocytosis.[4][5] Beyond its canonical role with AP2, AAK1 interacts with other endocytic proteins like Numb and participates in the regulation of crucial signaling pathways, such as WNT signaling.[6][7] Given its integral role in CME, a pathway often hijacked by pathogens and dysregulated in various pathologies, AAK1 has become a promising therapeutic target for a range of human diseases, including viral infections, neurodegenerative disorders, and neuropathic pain.[1][8][9][10] This guide provides an in-depth examination of AAK1's molecular function, presents quantitative data on its activity, details key experimental protocols for its study, and visualizes its core signaling pathways.
Core Mechanism: AAK1's Regulation of the AP2 Complex
Clathrin-mediated endocytosis is initiated by the recruitment of adaptor proteins to the plasma membrane, which in turn select and concentrate cargo for internalization. The AP2 complex is the principal adaptor for this process, acting as a bridge between transmembrane cargo proteins and the clathrin lattice.[2]
AAK1 is intrinsically linked to AP2 function. It physically associates with the AP2 complex, directly binding to the ear domain of the α-adaptin subunit.[11][12][13][14] The central event in AAK1's regulatory role is its phosphorylation of the AP2 μ2 subunit (AP2M1) at a single, highly conserved residue: Threonine-156 (Thr-156).[2][3][15]
This phosphorylation event is not merely a passive modification; it acts as a molecular switch that dramatically increases the affinity of the AP2 complex for tyrosine-based sorting signals (YxxΦ motifs) present in the cytoplasmic tails of many cargo receptors.[2][9][16] This enhanced binding affinity ensures the efficient and high-fidelity capture of cargo proteins into the forming clathrin-coated pit, a critical step for successful internalization.[2][3]
Spatiotemporal Regulation by Clathrin
The activity of AAK1 is not constitutive but is tightly regulated to coincide with the assembly of the endocytic machinery. A key activator of AAK1 is clathrin itself.[17] Studies have shown that the kinase activity of AAK1 towards the μ2 subunit is significantly stimulated by clathrin.[4][5] This stimulation is even more pronounced when AAK1 interacts with assembled clathrin cages compared to unassembled triskelia.[4][5]
This regulatory mechanism provides a crucial spatiotemporal control layer. It implies that AAK1 is specifically activated within assembling clathrin-coated pits, ensuring that the high-affinity state of AP2 is induced precisely where and when it is needed for efficient cargo capture and subsequent vesicle formation.[5]
Quantitative Data on AAK1 Function
The regulatory effects of AAK1 can be quantified through various biochemical and cellular assays. The phosphorylation of AP2M1 by AAK1 leads to a significant and measurable increase in binding affinity for cargo sorting signals. Furthermore, the enzymatic activity of AAK1 and the potency of its inhibitors are key parameters in research and drug development.
Table 1: Impact of AAK1-mediated Phosphorylation on AP2 Binding Affinity
| Parameter | Description | Fold Change | Reference(s) |
|---|
| Binding Affinity | The affinity of the AP2 complex for tyrosine-based sorting motifs (YxxΦ) is enhanced by μ2 phosphorylation. | Up to 25-fold increase |[2][3][18] |
Table 2: AAK1 Kinase Activity and Inhibitor Interactions
| Parameter | Value | Description | Reference(s) |
|---|---|---|---|
| Specific Activity | 8.5 nmol/min/mg | The specific activity of purified, recombinant human AAK1. | [19] |
| Sunitinib Kd | 11 nmol L-1 | Dissociation constant (Kd) for the binding of the inhibitor Sunitinib to AAK1. | [8] |
| Erlotinib Kd | 3.1 nmol L-1 | Dissociation constant (Kd) for the binding of the inhibitor Erlotinib to AAK1. |[8] |
Key Experimental Protocols
Studying the function of AAK1 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for three core experiments.
Protocol 1: In Vitro AAK1 Kinase Assay
This protocol is designed to measure the direct phosphorylation of a substrate by AAK1 and is adaptable for screening potential inhibitors. It is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active AAK1 protein (e.g., Sino Biological, Cat # A01-11G)[19]
-
Micro 2 peptide substrate (sequence: KEEQSQITSQVTGQIGWR)[19]
-
Kinase Dilution Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
ATP solution (10 mM stock)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well opaque plates
Procedure:
-
Kinase Preparation: Prepare serial dilutions of active AAK1 in Kinase Dilution Buffer. A starting point for the reaction is 1-5 ng of kinase per well.
-
Substrate/ATP Mix Preparation:
-
Prepare a solution containing the Micro 2 peptide substrate at 2x the final desired concentration (e.g., 200 µM) in Kinase Dilution Buffer.
-
Prepare a solution of ATP at 2x the final desired concentration (e.g., 50 µM) in the same buffer.
-
Combine equal volumes of the 2x substrate and 2x ATP solutions to create the Substrate/ATP mix.
-
-
Inhibitor Preparation (if applicable): Prepare a 4x serial dilution of the test compound (inhibitor) in the reaction buffer. Add 2.5 µL to the appropriate wells. For control wells, add 2.5 µL of buffer/DMSO.
-
Reaction Initiation:
-
Add 5 µL of the diluted AAK1 enzyme to each well of a 384-well plate.
-
To initiate the reaction, add 5 µL of the Substrate/ATP mix to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Protocol 2: Co-Immunoprecipitation of AAK1 and AP2 from Cell Lysates
This protocol aims to validate the in vivo interaction between AAK1 and the AP2 complex.
Materials:
-
HeLa or other suitable cultured cells[11]
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-AAK1 antibody
-
Anti-AP2 (α-adaptin) antibody
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (Lysis buffer with 0.1% Triton X-100)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as the "Input" control.
-
To the remaining lysate, add 2-5 µg of the anti-AAK1 antibody (or control IgG).
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
-
Boil at 95°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.
-
Perform Western blotting using the anti-AP2 (α-adaptin) antibody to detect the co-precipitated protein. A band in the AAK1-IP lane, but not the IgG-IP lane, confirms the interaction.
-
Protocol 3: Transferrin Internalization Assay in Permeabilized Cells
This stage-specific assay measures the sequestration of receptor-bound transferrin into constricted coated pits and vesicles, allowing for the study of factors that regulate late-stage CME.
Materials:
-
A431 cells
-
Biotinylated Transferrin (BTfn)
-
Streptavidin-HRP
-
Permeabilization Buffer (e.g., K-glutamate based buffer)
-
ATP-regenerating system (ATP, creatine phosphate, creatine phosphokinase)
-
Cytosol extract (e.g., from HeLa cells)
-
Recombinant AAK1 protein (optional, for add-back experiments)
Procedure:
-
Cell Preparation:
-
Grow A431 cells on culture plates.
-
Cool cells on ice and wash with binding medium.
-
Bind BTfn to the cell surface by incubating with 1-2 µg/mL BTfn in binding medium for 60 minutes on ice.
-
-
Permeabilization:
-
Wash away unbound BTfn.
-
Gently scrape cells and resuspend in Permeabilization Buffer.
-
Permeabilize the plasma membrane by passing the cell suspension through a 22-gauge needle 5-10 times. This creates pores large enough for proteins to enter while keeping organelles intact.
-
-
Internalization Reaction:
-
Set up reaction tubes containing the permeabilized cells, an ATP-regenerating system, and cytosol.
-
For experimental conditions, add recombinant AAK1 or AAK1 inhibitors.
-
Incubate the reactions at 30°C for 30-60 minutes to allow for endocytosis.
-
-
Quantification of Internalization:
-
Stop the reaction by placing tubes on ice.
-
To quantify internalized BTfn, add an excess of a membrane-impermeable reducing agent (e.g., glutathione) to cleave the biotin from any BTfn remaining on the cell surface.
-
Pellet the cells and lyse them.
-
Use an ELISA-based method: coat plates with an anti-transferrin antibody, add the cell lysate, and then detect the captured BTfn using Streptavidin-HRP. The signal corresponds to the amount of BTfn that was protected from the reducing agent, i.e., internalized into constricted pits or vesicles.
-
Therapeutic Implications and Drug Development
AAK1's central role in CME makes it a compelling target for therapeutic intervention.[10] By inhibiting AAK1, it is possible to disrupt the endocytic cycle, which has profound implications for various diseases.
-
Antiviral Therapy: Many viruses, including Hepatitis C, Dengue, and SARS-CoV-2, hijack the host cell's CME machinery to gain entry.[1][8] AAK1 inhibitors can block this crucial entry step, representing a host-targeted antiviral strategy that may be less susceptible to viral mutation.[1][8][20]
-
Neurodegenerative Diseases: Dysregulated endocytosis and protein trafficking are implicated in diseases like Alzheimer's and Parkinson's.[1][9][21] AAK1 inhibitors may help modulate the trafficking and clearance of neurotoxic proteins, such as amyloid-beta peptides.[1]
-
Neuropathic Pain: AAK1 has been identified as a promising target for the treatment of neuropathic pain, with at least one inhibitor (BMS-986176/LX-9211) advancing to clinical trials.[10][22]
-
Oncology: Cancer cells often exhibit altered endocytic pathways to sustain growth factor signaling. Targeting AAK1 could disrupt the internalization of growth factor receptors, thereby reducing proliferation and potentially sensitizing tumors to other therapies.[1]
The development of potent and selective AAK1 inhibitors is an active area of research, with several small molecules showing promise in preclinical models.[10][20][23]
Conclusion
Adaptor-Associated Kinase 1 is a linchpin in the complex machinery of clathrin-mediated endocytosis. Its function is elegantly regulated, centered on the phosphorylation of the AP2 complex to promote high-affinity cargo binding precisely at sites of clathrin coat assembly. This fundamental role places AAK1 at the crossroads of normal cellular physiology and numerous pathological states. As our understanding of its function deepens and the toolkit for its study expands, AAK1 will continue to be a subject of intense investigation, holding significant promise for the development of novel therapeutics to treat a wide array of human diseases.
References
- 1. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the AP2 mu subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. AAK1-mediated micro2 phosphorylation is stimulated by assembled clathrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AAK1 regulates Numb function at an early step in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Reactome | AAK1 phosphorylates AP-2 mu subunit at T156 [reactome.org]
- 16. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AAK1 - Wikipedia [en.wikipedia.org]
- 18. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals [scite.ai]
- 19. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
BMP2K function in cellular signaling pathways
An In-depth Technical Guide to the Function of BMP2K in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K), also known as BIKE, is a versatile serine/threonine kinase belonging to the Numb-associated kinase (NAK) family.[1] Initially identified as a gene upregulated during Bone Morphogenetic Protein 2 (BMP-2) induced osteoblast differentiation, its functional roles have been found to extend far beyond osteogenesis.[2][3] This guide provides a comprehensive overview of BMP2K's function in critical cellular signaling pathways, including clathrin-mediated endocytosis, autophagy, and intracellular trafficking. We detail its molecular mechanisms, summarize key quantitative data, outline relevant experimental protocols, and discuss its emerging role as a potential therapeutic target in various diseases, including cancer and viral infections.
Introduction to BMP2K (BIKE)
Discovery and Classification
BMP2K is the human homolog of the mouse BMP-2-inducible kinase and is a member of the Numb-associated kinase (NAK) family, which also includes AAK1 and GAK.[1] This family of kinases is recognized for its role in regulating intracellular trafficking events. High-resolution structural studies of NAK family members have revealed conserved architectural features and potential regulatory pockets that can be leveraged for the rational design of selective inhibitors.[1]
Gene, Isoforms, and Protein Structure
The BMP2K gene is located on chromosome 4q21.21 in humans.[2] It produces at least two distinct splicing isoforms, a long form (BMP2K-L) and a short form (BMP2K-S), which have been shown to differentially regulate key cellular processes.[1][4] The protein product is a putative serine/threonine kinase that contains a nuclear localization signal (NLS), suggesting a potential role in the nucleus.[2][3]
Subcellular Localization and Regulation
Despite possessing a nuclear localization signal, BMP2K is predominantly found in the cytoplasm.[2][5] This cytoplasmic retention is actively managed through two primary mechanisms:
-
Phosphorylation: Phosphorylation at the Ser-1010 residue inhibits the function of the NLS.[5]
-
Cytoplasmic Localization Region: The protein contains a distinct cytoplasmic localization region that counteracts the NLS.[5]
Furthermore, BMP2K can undergo liquid-liquid phase separation (LLPS) to form cytoplasmic droplets. This process is dependent on a glutamine-rich area within the protein and is regulated by hyperosmolarity.[5]
Core Signaling Pathways Involving BMP2K
Regulation of Clathrin-Mediated Endocytosis (CME)
A pivotal function of BMP2K is the regulation of clathrin-mediated endocytosis (CME). BMP2K directly interacts with and phosphorylates the central adaptor protein complex, AP-2.[6] This phosphorylation is crucial for the proper formation and morphology of clathrin-coated pits (CCPs) and the subsequent internalization of cargo.[6] Functional impairment of BMP2K leads to defective AP-2 phosphorylation and disrupts CME.[6] The interaction is mediated by the C-terminus of BMP2K, which is also important for its localization to CCPs.[6]
Role in Intracellular Trafficking and Autophagy
The two splicing isoforms of BMP2K, BMP2K-L and BMP2K-S, play opposing roles in regulating autophagy and the secretory pathway, particularly during erythroid differentiation.[4][7]
-
BMP2K-L (Long Isoform): Promotes autophagic degradation and erythroid differentiation. It positively regulates the abundance of COPII assemblies.[4][7]
-
BMP2K-S (Short Isoform): Restricts autophagic degradation and erythroid differentiation.[4][7]
Both isoforms interact with SEC16A, a key regulator of COPII vesicle formation at ER exit sites (ERES).[4][8] The BMP2K-L/S system controls the distribution of SEC16A and the COPII component SEC24B, thereby modulating autophagic flux.[4]
Involvement in BMP-Induced Signaling and Osteogenesis
BMP2K was originally named for its increased expression following induction by BMP-2, a cytokine crucial for skeletal development.[2][3] It is thought to act as a putative regulatory kinase that attenuates the program of osteoblast differentiation, suggesting a negative feedback role in bone formation.[3][9]
Role in Viral Pathogenesis
BMP2K plays a role in the lifecycle of certain viruses. It has been shown to phosphorylate the cargo adapter protein CLINT1.[1][9] This phosphorylation event is important for facilitating the assembly and egress of the dengue virus, highlighting BMP2K as a potential host factor target for antiviral therapies.[1]
Quantitative Data Summary
Quantitative data from studies on BMP2K provide specific insights into its genetic associations and cellular functions.
| Parameter | Finding | Context | Reference |
| Genetic Association | Odds Ratio (OR) = 2.99 (95% CI=1.62-5.54) for the 'A' allele. | The 1379 G/A (rs2288255) variant in the BMP2K gene is significantly correlated with high myopia. | |
| Protein Expression | The ratio of BMP2K-L to BMP2K-S (L/S) shifts from <1 to >2.5 during differentiation. | The L/S ratio increases during mouse erythroid differentiation, with BMP2K-S dominating in early precursors and BMP2K-L prevailing during maturation. | [4] |
| Autophagy Marker | shRNA knockdown of BMP2K-L reduced levels of lipidated LC3B. | Reduced LC3B-II indicates inhibited autophagy in K562 cells. | [4] |
| Autophagy Marker | shRNA knockdown of BMP2K-S increased levels of lipidated LC3B. | Increased LC3B-II indicates activated autophagy in K562 cells. | [4] |
Key Experimental Protocols for Studying BMP2K
Understanding the function of BMP2K has been enabled by a variety of advanced molecular and cellular biology techniques.
Protein-Protein Interaction Analysis
-
Co-Immunoprecipitation (Co-IP): This classic technique is used to verify interactions between BMP2K and its putative binding partners (e.g., AP-2 complex) in cell lysates. The general protocol involves lysing cells to release proteins, incubating the lysate with an antibody specific to BMP2K, using protein A/G beads to pull down the antibody-protein complex, washing away non-specific binders, and finally eluting and analyzing the co-precipitated proteins by Western blotting.
-
Proximity-Dependent Biotinylation (BioID): BioID is an unbiased method used to identify interacting and proximally located proteins in a native cellular environment. It was used to map the interactomes of BMP2K-L and BMP2K-S.[4][8] The protocol involves fusing BMP2K to a promiscuous biotin ligase (BirA). When expressed in cells and supplied with biotin, BirA biotinylates proteins within a ~10 nm radius. These biotinylated proteins are then captured using streptavidin beads and identified by mass spectrometry (LC-MS/MS).
Kinase Activity Assays
To confirm that BMP2K can phosphorylate a substrate (e.g., AP-2), in vitro kinase assays are performed. This typically involves purifying recombinant BMP2K and the substrate protein. The two are incubated together in a reaction buffer containing ATP (often radiolabeled ³²P-ATP). The reaction is stopped, and the proteins are separated by SDS-PAGE. Phosphorylation of the substrate is then detected by autoradiography or with a phospho-specific antibody.
Gene Knockdown/Knockout Studies
To investigate the cellular function of BMP2K, its expression can be reduced or eliminated using techniques like RNA interference (shRNA) or CRISPR-Cas9.
-
Methodology: Cells (e.g., K562 erythroleukemia cells) are transduced with lentiviral vectors expressing shRNAs targeting specific exons of BMP2K (e.g., targeting only the long isoform, the short isoform, or both).[4] After selection, the efficiency of knockdown is confirmed by qRT-PCR and Western blotting. The functional consequences, such as changes in autophagy, protein localization, or cell differentiation, are then assessed.
BMP2K in Disease and as a Drug Target
Role in Cancer
Aberrant BMP signaling is implicated in the progression of numerous cancers, where it can have both pro- and anti-tumorigenic effects.[10][11][12] BMP2K itself has been directly linked to several malignancies.
-
Gallbladder Cancer: BMP2K is involved in the regulation of AP2M1-mediated EGFR internalization.[9][13]
-
Leukemia: Dysregulation of BMP2K is associated with abnormal megakaryopoiesis in acute megakaryoblastic leukemia. The BMP2K gene has also been identified as a fusion partner for the ZNF384 oncogene.[8]
Implications in Other Diseases
-
High Myopia: A single nucleotide polymorphism (1379 G/A) in the BMP2K gene is strongly associated with a risk of developing high myopia, suggesting a role in ocular growth and remodeling.[1]
-
Viral Infections: Its role in facilitating dengue virus egress makes it a potential target for developing host-directed antiviral drugs.[1]
Strategies for Inhibitor Development
As a kinase, BMP2K is a druggable target. The development of small molecule inhibitors is a key strategy for therapeutic intervention.[14][]
-
Targeting the Kinase Domain: The conserved structural features within the NAK family kinase domains provide a basis for the rational design of selective inhibitors.[1]
-
Promiscuous Inhibitors as Scaffolds: Macrocyclization of promiscuous kinase inhibitors has been shown to generate potent and selective inhibitors for related BMP receptors (e.g., BMPR2), a strategy that could be adapted for BMP2K.[16]
Conclusion and Future Directions
BMP2K is a multifaceted kinase that has emerged as a key regulator of fundamental cellular processes, including endocytosis, autophagy, and differentiation. Its distinct isoforms provide a sophisticated mechanism for fine-tuning cellular responses. The growing body of evidence linking BMP2K to cancer, viral pathogenesis, and other diseases underscores its importance as a potential therapeutic target. Future research should focus on elucidating the full range of its substrates, dissecting the upstream regulatory networks that control its activity and isoform expression, and developing potent and selective inhibitors to validate its therapeutic potential in preclinical models.
References
- 1. Gene - BMP2K [maayanlab.cloud]
- 2. BMP2K - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Splicing variation of BMP2K balances abundance of COPII assemblies and autophagic degradation in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular distribution of bone morphogenetic protein 2-inducible kinase (BMP2K): Regulation by liquid-liquid phase separation and nucleocytoplasmic shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMP2K phosphorylates AP-2 and regulates clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Splicing variants of an endocytic regulator, BMP2K, differentially control autophagic degradation in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. BMP2K BMP2 inducible kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Frontiers | Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years [frontiersin.org]
- 11. The Dual Role of Bone Morphogenetic Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years | Semantic Scholar [semanticscholar.org]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Hero: A Technical Guide to the Imperative Role of Negative Controls in Kinase Inhibitor Studies
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the critical necessity and implementation of negative controls in kinase inhibitor research. This whitepaper delves into the core principles of robust assay design, providing detailed experimental protocols, data interpretation guidelines, and visual aids to ensure the generation of reliable and reproducible results.
In the dynamic field of drug discovery, particularly in the development of kinase inhibitors, the pursuit of potent and selective compounds is paramount. However, the true efficacy of a potential therapeutic can only be accurately assessed through meticulously designed experiments that incorporate appropriate controls. While positive controls validate the assay's functionality, it is the often-underestimated negative control that provides the essential baseline for interpreting inhibition data and preventing the costly pursuit of false positives. This technical guide illuminates the indispensable role of negative controls, offering a detailed framework for their effective implementation in kinase inhibitor studies.
The Cornerstone of Confidence: Why Negative Controls are Non-Negotiable
A negative control is a sample in an experiment that is treated in the same way as all other samples but is not expected to show a response to the variable being tested. In the context of kinase inhibitor studies, its primary purpose is to establish a baseline level of kinase activity in the absence of a true inhibitor. This baseline is crucial for several reasons:
-
Defining True Inhibition: By providing a clear measure of 100% kinase activity (or 0% inhibition), the negative control allows for the accurate calculation of the percentage of inhibition caused by the test compounds.
-
Identifying Off-Target Effects: A well-designed negative control can help differentiate between specific inhibition of the target kinase and non-specific effects of the test compound on the assay components.
-
Detecting Assay Artifacts: Negative controls can reveal issues with the assay itself, such as signal interference from the compound or instability of the reagents, which might otherwise be misinterpreted as inhibitory activity.
-
Ensuring Data Integrity and Reproducibility: The inclusion of robust negative controls is a hallmark of sound scientific practice, enhancing the reliability and reproducibility of the experimental findings.
Types of Negative Controls in Kinase Inhibitor Assays
Several types of negative controls can and should be employed in kinase inhibitor studies, each providing a unique layer of validation.
Vehicle Control
The most common and fundamental negative control is the vehicle control . Since most small molecule inhibitors are dissolved in a solvent, typically dimethyl sulfoxide (DMSO), the vehicle control consists of the assay components treated with the same concentration of the solvent as the test compounds. This is critical because the solvent itself can sometimes affect enzyme activity.
No-Enzyme Control
A no-enzyme control contains all the components of the reaction mixture, including the substrate and ATP, but lacks the kinase. This control is essential for determining the background signal in the assay, which can arise from non-enzymatic substrate phosphorylation or from the detection reagents themselves. Subtracting the signal from the no-enzyme control from all other measurements is a standard and necessary data normalization step.[1]
Inactive Analog Control
A more sophisticated and powerful negative control is the use of an inactive structural analog of the active inhibitor. This is a molecule that is chemically very similar to the inhibitor but has been modified in a way that is known to abolish its inhibitory activity. The use of an inactive analog is particularly valuable for confirming that the observed inhibition is due to a specific molecular interaction with the kinase and not some non-specific property of the chemical scaffold. A classic example is the use of SB 202474 as a negative control for the p38 MAP kinase inhibitor SB 202190.[2]
Data Presentation: Interpreting the Numbers
| Compound | Concentration (µM) | Raw Signal (e.g., Luminescence) | % Inhibition (Normalized to Controls) | IC50 (µM) |
| Vehicle Control (DMSO) | N/A | 50,000 | 0% | N/A |
| No-Enzyme Control | N/A | 500 | N/A | N/A |
| Positive Control (Staurosporine) | 1 | 1,500 | 97% | 0.01 |
| Test Compound A | 0.1 | 45,000 | 10% | 1.5 |
| 1 | 25,000 | 50% | ||
| 10 | 5,000 | 90% | ||
| Inactive Analog of Compound A | 10 | 49,500 | 1% | >100 |
Data is hypothetical and for illustrative purposes.
Normalization Calculation: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle_Control - Signal_No_Enzyme))
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized, detailed methodology for an in vitro kinase assay incorporating essential negative controls. This protocol is based on a luminescence-based ADP detection assay, a common platform for kinase inhibitor screening.[1][3]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[2]
-
Test compounds, positive control inhibitor, and inactive analog dissolved in 100% DMSO
-
ADP detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds, positive control, and inactive analog in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 1 µL) of the compound dilutions and DMSO (for vehicle control) to the wells of a 384-well plate.
-
-
Assay Plate Setup:
-
Test Wells: Add kinase and substrate mix to the wells containing the test compounds.
-
Vehicle Control Wells: Add kinase and substrate mix to the wells containing only DMSO. This represents 0% inhibition.
-
No-Enzyme Control Wells: Add substrate mix (without kinase) to a set of empty wells. This will be used for background subtraction.
-
Positive Control Wells: Add kinase and substrate mix to the wells containing a known inhibitor. This confirms the assay is working correctly.
-
Inactive Analog Control Wells: Add kinase and substrate mix to the wells containing the inactive analog.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined during assay development.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a reagent is added to convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate as required by the detection kit.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the average signal from the no-enzyme control wells from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, often determined by a high concentration of a potent inhibitor or by the no-enzyme control).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations: Mapping the Logic and the Pathways
Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Caption: Experimental workflow for a kinase inhibitor assay, highlighting the integration of various controls.
Caption: Logical relationships and purposes of different controls in kinase inhibitor studies.
Signaling Pathway Example: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a common target for cancer therapeutics. Understanding its signaling pathway is essential for interpreting the effects of EGFR inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for kinase inhibitors.
Conclusion
In the rigorous and competitive landscape of kinase inhibitor development, the integrity of experimental data is the ultimate currency. Negative controls, in their various forms, are not mere procedural formalities; they are the bedrock upon which reliable and interpretable data are built. By diligently incorporating vehicle controls, no-enzyme controls, and, where possible, inactive analog controls, researchers can significantly enhance the confidence in their findings, avoid misleading results, and ultimately accelerate the journey from a promising compound to a life-changing therapeutic. This guide provides a foundational framework for understanding and implementing these crucial experimental components, empowering scientists to conduct more robust and impactful research.
References
The Use of SGC-AAK1-1N as a Negative Control for Studying Off-Target Effects of Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of kinase inhibitor development, discerning on-target from off-target effects is paramount for accurate interpretation of experimental results and the progression of safe and effective therapeutics. The use of a well-characterized negative control compound is a cornerstone of rigorous pharmacological investigation. SGC-AAK1-1N has been developed as a crucial tool for researchers studying the roles of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in clathrin-mediated endocytosis (CME) and various signaling pathways. This guide provides a comprehensive overview of this compound, its corresponding active probe SGC-AAK1-1, and detailed methodologies for its application in elucidating the specific cellular functions of AAK1 and identifying potential off-target effects of kinase inhibitors.
AAK1 is a key regulator of CME through its phosphorylation of the μ2 subunit of the AP-2 adaptor complex at Thr156.[1] This phosphorylation event is critical for the recruitment of cargo and the assembly of clathrin-coated pits.[2] Beyond its role in endocytosis, AAK1 is involved in the Wnt and Notch signaling pathways.[1][3] Given its multifaceted roles, AAK1 has emerged as a therapeutic target for a range of diseases, including neuropathic pain and viral infections.[4]
SGC-AAK1-1 is a potent and selective chemical probe that inhibits AAK1 and the related kinase BMP2K.[5][6] To distinguish the cellular effects mediated by the inhibition of AAK1/BMP2K from other, non-specific effects of the chemical scaffold, the structurally similar but biologically inactive compound, this compound, was developed.[5][7] this compound serves as an ideal negative control, allowing researchers to confidently attribute observed phenotypes to the inhibition of the target kinase.
Data Presentation
The following tables summarize the key quantitative data for SGC-AAK1-1 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of SGC-AAK1-1 and this compound
| Compound | Target | Assay Type | Ki | IC50 |
| SGC-AAK1-1 | AAK1 | TR-FRET Binding | 9 nM[5] | 270 nM[8] |
| BMP2K | TR-FRET Binding | 17 nM[9] | - | |
| This compound | AAK1 | TR-FRET Binding | 2 µM[5] | 1.8 µM[10] |
| BMP2K | TR-FRET Binding | >10 µM[11] | - |
Table 2: Cellular Activity of SGC-AAK1-1 and this compound
| Compound | Target | Assay Type | IC50 |
| SGC-AAK1-1 | AAK1 | NanoBRET | ~240 nM[5] |
| BMP2K | NanoBRET | 1.5 µM[5] | |
| This compound | AAK1 | - | Inactive[5] |
| BMP2K | - | Inactive[5] |
Mandatory Visualizations
To facilitate a deeper understanding of the molecular pathways and experimental logic, the following diagrams have been generated using the DOT language.
References
- 1. eubopen.org [eubopen.org]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. d-nb.info [d-nb.info]
- 7. 4.5. Isothermal Titration Calorimetry [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 10. carnabio.com [carnabio.com]
- 11. pubs.acs.org [pubs.acs.org]
The Chemical Probe SGC-AAK1-1N: A Technical Guide to Its Discovery, Characterization, and Utility in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SGC-AAK1-1N, the inactive control compound for the potent and selective chemical probe SGC-AAK1-1, which targets Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K). This document details the discovery and development of this chemical tool, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its impact on relevant signaling pathways. The information contained herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a negative control in studies investigating the biological roles of AAK1 and BMP2K.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] This process is fundamental to a wide range of cellular events, including receptor signaling and viral entry.[2] AAK1 has been implicated in various signaling pathways, including the Wnt and Notch pathways, and has emerged as a potential therapeutic target for neuropathic pain and viral diseases.[2][3]
To facilitate the study of AAK1's function, the Structural Genomics Consortium (SGC) developed SGC-AAK1-1, a potent and selective dual inhibitor of AAK1 and the closely related kinase BMP2K.[4][5] To ensure rigorous experimental design and validate that observed phenotypes are due to the inhibition of AAK1/BMP2K, a structurally similar but biologically inactive control compound, this compound, was developed in parallel.[6] This guide focuses on the discovery, characterization, and proper use of this compound.
Discovery and Development
SGC-AAK1-1 and its inactive analog, this compound, were developed through the optimization of a previously identified semi-selective AAK1 inhibitor.[7] Iterative medicinal chemistry efforts led to the identification of the 3-acylaminoindazole scaffold as a promising starting point.[4] Further optimization focused on improving potency and selectivity, resulting in the development of SGC-AAK1-1 (also referred to as compound 25 in some publications).[6][7]
Crucially, during this optimization process, a closely related molecule, this compound (also known as compound 34A), was identified.[6] This compound shares a similar chemical structure to SGC-AAK1-1 but is devoid of significant inhibitory activity against AAK1 or BMP2K, making it an ideal negative control.[6][7] The availability of this matched negative control is critical for attributing any observed biological effects directly to the inhibition of the target kinases.
Quantitative Data
The following tables summarize the key quantitative data for SGC-AAK1-1 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of SGC-AAK1-1 and this compound
| Compound | Target | Assay Type | Value | Reference |
| SGC-AAK1-1 | AAK1 | Ki | 9.1 nM | [1] |
| BMP2K | Ki | 17 nM | [1] | |
| AAK1 | IC50 | 270 nM | [8] | |
| GAK | Ki | >10,000 nM | [7] | |
| STK16 | Ki | >10,000 nM | [7] | |
| This compound | AAK1 | Ki | >10,000 nM | [7] |
| BMP2K | Ki | >10,000 nM | [7] | |
| AAK1 | IC50 | 1.8 µM | [9] |
Table 2: Cellular Activity of SGC-AAK1-1
| Compound | Target | Assay Type | Cell Line | Value | Reference |
| SGC-AAK1-1 | AAK1 | NanoBRET IC50 | HEK293 | 230 nM | [1] |
| BMP2K | NanoBRET IC50 | HEK293 | 1.5 µM | [1] |
Table 3: Kinome Selectivity of SGC-AAK1-1
| Kinase | KD (nM) | Reference |
| RIOK1 | 72 | [1] |
| PIP5K1C | 260 | [1] |
| RIOK3 | 290 | [1] |
| Data from a KINOMEscan assay at 1 µM SGC-AAK1-1 against 403 wild-type kinases. Only kinases with a KD within 30-fold of the AAK1 KD are listed. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize SGC-AAK1-1 and this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (Ki) of compounds to AAK1 in a biochemical format.
Materials:
-
Recombinant AAK1 protein
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)
-
Kinase Tracer 222 (or other suitable fluorescent tracer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO
-
384-well, low-volume, white plates
Procedure:
-
Prepare a 2X solution of AAK1 protein and Eu-anti-GST antibody in Assay Buffer.
-
Prepare a 4X solution of Kinase Tracer 222 in Assay Buffer.
-
Prepare a 4X serial dilution of the test compounds in DMSO. Further dilute these into Assay Buffer to create a 4X final concentration.
-
In a 384-well plate, add 5 µL of the 4X compound solution.
-
Add 5 µL of the 2X AAK1/antibody solution to each well.
-
Add 5 µL of the 4X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of a compound to bind to AAK1 within a live cellular environment.
Materials:
-
HEK293 cells
-
AAK1-NanoLuc® fusion vector
-
NanoBRET™ Tracer K-5
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well cell culture plates
Procedure:
-
Transfect HEK293 cells with the AAK1-NanoLuc® fusion vector according to the manufacturer's protocol.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Add the NanoBRET™ Tracer K-5 to the cell suspension at the desired final concentration.
-
Dispense the cell and tracer mixture into the wells of a 96-well plate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor luminescence, respectively.
-
Calculate the BRET ratio (Acceptor/Donor) and plot against the compound concentration to determine the cellular IC50.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay measures the enzymatic activity of AAK1 and its inhibition by test compounds by quantifying the amount of ADP produced.
Materials:
-
Recombinant AAK1 protein
-
AP2M1 peptide substrate
-
ATP
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
-
Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, 384-well plates
Procedure:
-
Set up the kinase reaction by adding AAK1 protein, AP2M1 substrate, and test compound to the wells of a 384-well plate in Kinase Buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC50 for kinase inhibition.
Signaling Pathways and Experimental Workflows
AAK1 is a key regulator of several cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows where this compound serves as a crucial control.
Clathrin-Mediated Endocytosis Workflow
Caption: Workflow of AAK1's role in clathrin-mediated endocytosis.
AAK1 in the Wnt Signaling Pathway
Caption: AAK1 negatively regulates Wnt signaling via LRP6 endocytosis.
AAK1 in the Notch Signaling Pathway
Caption: AAK1 positively regulates Notch signaling.
Conclusion
This compound is an essential tool for researchers studying the roles of AAK1 and BMP2K. As a structurally related but inactive control for the potent inhibitor SGC-AAK1-1, it enables the rigorous validation of experimental findings. This guide provides the necessary technical information, including quantitative data, detailed protocols, and pathway diagrams, to facilitate the effective use of this valuable chemical probe set in advancing our understanding of kinase biology and its implications in health and disease. While in vivo pharmacokinetic data for SGC-AAK1-1 is not yet publicly available, the provided in vitro and cellular characterization supports its use as a high-quality chemical probe for cell-based studies. Researchers are encouraged to consult the original publications for further details and to ensure the appropriate application of these compounds in their experimental systems.
References
- 1. promega.com [promega.com]
- 2. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 5. In Vivo Evaluation of Limiting Brain Penetration of Probes for α2C-Adrenoceptor Using Small-Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. wechat.promega.com.cn [wechat.promega.com.cn]
Methodological & Application
Application Notes and Protocols for Sgc-aak1-1N in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sgc-aak1-1N, a negative control compound for the potent and selective AAK1 (AP2 associated kinase 1) and BMP2K (bone morphogenetic protein 2-inducible kinase) inhibitor, Sgc-aak1-1. Understanding the appropriate concentration and application of both the active probe and its negative control is crucial for obtaining reliable and interpretable results in in vitro settings.
Introduction to this compound and Sgc-aak1-1
Sgc-aak1-1 is a valuable chemical probe for investigating the roles of AAK1 and BMP2K in cellular processes.[1][2] These serine/threonine kinases are implicated in clathrin-mediated endocytosis (CME), a fundamental process for internalizing cell surface receptors and other macromolecules. Through their kinase activity, AAK1 and BMP2K regulate the function of the adaptor protein complex 2 (AP2), a key component of the endocytic machinery. Specifically, AAK1 phosphorylates the μ2 subunit of AP2 (AP2M1) at threonine 156, a modification that enhances the binding of AP2 to cargo proteins destined for internalization.[3][4][5]
Given their role in endocytosis, AAK1 and BMP2K are involved in various signaling pathways, including the Wnt and Notch pathways.[6] Dysregulation of these pathways is associated with numerous diseases, making AAK1 and BMP2K attractive targets for therapeutic development.
This compound serves as a structurally similar but biologically inactive control for Sgc-aak1-1. The use of this negative control is essential to distinguish the specific effects of AAK1/BMP2K inhibition from off-target or compound-specific effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its active counterpart, Sgc-aak1-1, to facilitate experimental design.
| Compound | Parameter | Target | Value | Assay Type | Reference |
| This compound | IC50 | AAK1 | 1.8 µM | Biochemical Assay | |
| This compound | IC50 | AAK1 | 11 µM | AAK1 Activity Assay | |
| Sgc-aak1-1 | IC50 | AAK1 | 270 nM | Coupled Enzyme Assay | |
| Sgc-aak1-1 | Ki | AAK1 | 9.1 nM | TR-FRET Binding Assay | [6] |
| Sgc-aak1-1 | Ki | BMP2K | 17 nM | TR-FRET Binding Assay | [6] |
| Sgc-aak1-1 | IC50 | AAK1 | 230 nM | NanoBRET Cellular Assay | [6] |
| Sgc-aak1-1 | IC50 | BMP2K | 1.5 µM | NanoBRET Cellular Assay | [6] |
| Sgc-aak1-1 | Recommended Cellular Concentration | AAK1/BMP2K | Up to 5 µM | Cellular Assays | |
| Sgc-aak1-1 | ECmax for p-AP2M1 downregulation | AAK1 | ~12.5 µM | Western Blot |
Signaling Pathway
The diagram below illustrates the role of AAK1 in the Wnt signaling pathway, a key pathway modulated by Sgc-aak1-1. AAK1 acts as a negative regulator of Wnt signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. Inhibition of AAK1 by Sgc-aak1-1 leads to decreased LRP6 internalization, thereby enhancing Wnt signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vitro activity of Sgc-aak1-1 and its negative control, this compound.
References
- 1. AP2M1 Recombinant Monoclonal Antibody (10J8D1) (MA5-35066) [thermofisher.com]
- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for SGC-AAK1-1N in Western Blot Validation
Topic: SGC-AAK1-1N Protocol for Western Blot Validation Audience: Researchers, scientists, and drug development professionals.
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] It functions by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, which is a key step in the assembly of clathrin-coated pits.[2][3] AAK1 is also implicated in other significant signaling pathways, including the Wnt and Notch pathways.[4][5][6] Given its involvement in these fundamental cellular processes, AAK1 has emerged as a target for therapeutic intervention in various diseases, including neuropathic pain.[7]
SGC-AAK1-1 is a potent and selective chemical probe developed to inhibit AAK1 and the related kinase BMP2K.[1][8][9] To ensure that the observed cellular effects of SGC-AAK1-1 are specifically due to the inhibition of AAK1 and not a result of off-target effects or the chemical scaffold itself, a structurally similar but biologically inactive negative control, this compound, is essential.[1][10] These application notes provide a detailed protocol for using this compound alongside SGC-AAK1-1 in Western blot assays to validate the on-target activity of the probe.
Signaling Pathway and Experimental Design
AAK1's primary role in clathrin-mediated endocytosis is to regulate the function of the AP-2 complex. Inhibition of AAK1 is expected to decrease the phosphorylation of its substrate, AP2M1, at the Threonine 156 position (pAP2M1 Thr156). This can be effectively measured by Western blot.
References
- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
Sgc-aak1-1N stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-AAK1-1 is a potent and selective chemical probe for Adaptor-Associated Kinase 1 (AAK1) and Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K).[1][2] As an ATP-competitive inhibitor, SGC-AAK1-1 is a valuable tool for investigating the cellular functions of AAK1 and BMP2K, particularly their roles in clathrin-mediated endocytosis and Wnt signaling pathways.[1][2] AAK1 has been identified as a negative regulator of Wnt signaling by promoting the internalization of the LRP6 co-receptor.[1] Inhibition of AAK1 by SGC-AAK1-1 leads to decreased phosphorylation of the µ2 subunit of the AP2 adaptor complex (AP2M1) at threonine 156, which in turn stabilizes β-catenin and activates Wnt-dependent transcription.[1][3]
This document provides detailed information on the stability, storage, and handling of SGC-AAK1-1, along with protocols for key in vitro and cellular assays to probe its biological activity. A structurally related compound, SGC-AAK1-1N, which is inactive against AAK1, is available as a negative control for experiments.[1]
Chemical Information
| Property | Value |
| Chemical Name | N-(6-(3-((N,N-diethylsulfamoyl)amino)phenyl)-1H-indazol-3-yl)cyclopropanecarboxamide |
| Molecular Formula | C21H25N5O3S |
| Molecular Weight | 427.52 g/mol |
| CAS Number | 2247894-32-0 |
| Purity | ≥98% (HPLC) |
Stability and Storage
Proper storage and handling of SGC-AAK1-1 are crucial to maintain its integrity and activity. Below are the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 2 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| DMSO Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | 4°C | 2 weeks | Prepare fresh for best results. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day. |
Solubility: SGC-AAK1-1 is soluble in DMSO up to 100 mM.
Signaling Pathway
SGC-AAK1-1 modulates the Wnt signaling pathway through the inhibition of AAK1. The following diagram illustrates the proposed mechanism of action.
References
Application Notes and Protocols for SGC-AAK1-1 Treatment in Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SGC-AAK1-1, a potent and selective chemical probe for Adaptor Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K). This document details its mechanism of action, provides quantitative data for its use in cellular assays, and offers a protocol for its application in live-cell imaging experiments to study clathrin-mediated endocytosis (CME) and related signaling pathways.
Introduction
SGC-AAK1-1 is an ATP-competitive inhibitor of AAK1 and BMP2K, members of the Numb-associated kinase (NAK) family.[1][2] AAK1 plays a crucial role in regulating receptor-mediated endocytosis by binding to clathrin and phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the recognition and binding of cargo proteins.[1][3] By inhibiting AAK1, SGC-AAK1-1 serves as a valuable tool to investigate the dynamics of CME and its impact on various cellular processes, including Wnt and Notch signaling pathways.[1][4][5][6] This probe has demonstrated cellular activity, including the dose-dependent downregulation of AP2M1 phosphorylation at Threonine 156.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SGC-AAK1-1 from various biochemical and cellular assays.
Table 1: Biochemical Activity of SGC-AAK1-1
| Target | Assay Type | Parameter | Value | Reference |
| AAK1 | Coupled Enzyme Assay | IC50 | 270 nM | [7][8][9] |
| AAK1 | ATP Site Fluorescent Tracer Displacement | Ki | 9.1 nM | [7] |
| AAK1 | TR-FRET Binding Displacement | Ki | 9 nM | [4] |
| AAK1 | Isothermal Titration Calorimetry (ITC) | KD | 120 nM | [4][5] |
| BMP2K | ATP Site Fluorescent Tracer Displacement | Ki | 17 nM | [7] |
Table 2: Cellular Activity and Target Engagement of SGC-AAK1-1
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference |
| HEK293T | NanoBRET Cellular Target Engagement (AAK1) | IC50 | ~240 nM | 2 hours | [4][5] |
| HEK293T | NanoBRET Cellular Target Engagement (BMP2K) | IC50 | 1.5 µM | 2 hours | [4][5] |
| HEK293T | AP2M1 Thr156 Phosphorylation Inhibition | ECmax | ~12.5 µM | 2 hours | [7] |
| HT1080 | WNT-driven BAR activity | - | Dose-dependent activation | 16 hours | [4] |
| HT1080 | AP2M1 (T156) Phosphorylation Reduction | - | Significant reduction at 2.5 µM | 1 hour | [4] |
| HEK293 | N-terminal nano luciferase-fused GAK binding | IC50 | > 10,000 nM | 2 hours | [8] |
Table 3: Kinase Selectivity Profile of SGC-AAK1-1 (at 1 µM)
| Kinase | Parameter | Value | Reference |
| RIOK1 | KD | 72 nM | [7] |
| RIOK3 | KD | 290 nM | [7] |
| PIP5K1C | KD | 260 nM | [7] |
| CDKL1 | KD | 880 nM | [7] |
| MYLK2 | KD | 960 nM | [7] |
Note: The selectivity profiling was performed against a panel of approximately 400 kinases, with only the kinases listed above showing >50% inhibition.[7]
Signaling Pathway and Mechanism of Action
SGC-AAK1-1 inhibits AAK1, which is a key regulator of clathrin-mediated endocytosis. AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a critical step for the internalization of cargo proteins. By blocking this phosphorylation, SGC-AAK1-1 can modulate the endocytosis of various receptors, such as the Wnt co-receptor LRP6.[4][5][10] This leads to an accumulation of the receptor on the cell surface, thereby potentiating downstream signaling.
Caption: Mechanism of SGC-AAK1-1 in inhibiting clathrin-mediated endocytosis.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Clathrin-Mediated Endocytosis
This protocol describes a general workflow for using SGC-AAK1-1 in live-cell imaging experiments to monitor its effect on the dynamics of clathrin-coated pits or the internalization of fluorescently labeled cargo.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged protein of interest (e.g., Clathrin-Light-Chain-GFP, AP2-GFP, or a fluorescently tagged receptor).
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES).
-
SGC-AAK1-1 (dissolved in DMSO to prepare a stock solution).
-
SGC-AAK1-1N (negative control, dissolved in DMSO).
-
DMSO (vehicle control).
-
Glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
A live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Reagent Preparation: Prepare fresh dilutions of SGC-AAK1-1, this compound, and DMSO in pre-warmed live-cell imaging medium. A typical final concentration for SGC-AAK1-1 is between 1-10 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Experimental Setup:
-
Place the dish/slide on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.
-
Locate a field of view with healthy, fluorescently labeled cells.
-
-
Baseline Imaging: Acquire images or a time-lapse series of the cells before treatment to establish a baseline of the dynamic process being studied (e.g., clathrin pit dynamics, cargo internalization).
-
Treatment: Carefully add the pre-warmed medium containing SGC-AAK1-1, this compound, or DMSO to the cells.
-
Post-Treatment Imaging: Immediately start acquiring images or a time-lapse series to monitor the effects of the treatment. The duration of imaging will depend on the specific biological question but can range from minutes to several hours. For studying effects on signaling pathways like Wnt, longer incubation times (e.g., 12-16 hours) may be necessary before imaging.[4]
-
Data Analysis: Analyze the acquired images to quantify changes in parameters such as the number and lifetime of clathrin-coated pits, the rate of cargo internalization, or changes in the localization of fluorescent reporters.
Caption: General workflow for a live-cell imaging experiment with SGC-AAK1-1.
General Considerations and Best Practices
-
Solubility and Storage: SGC-AAK1-1 is soluble in DMSO.[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[8]
-
Cytotoxicity: SGC-AAK1-1 has been shown to be non-cytotoxic at effective concentrations.[7] However, it is always recommended to perform a cytotoxicity assay for the specific cell line and experimental conditions being used.
-
Controls: The use of both a negative control compound (this compound) and a vehicle control (DMSO) is crucial for interpreting the results accurately.[4][7]
-
Imaging Conditions: To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio. Consider using more photostable fluorescent proteins or dyes.
By following these guidelines and protocols, researchers can effectively utilize SGC-AAK1-1 as a tool to dissect the intricate roles of AAK1 and BMP2K in live-cell imaging studies of clathrin-mediated endocytosis and associated cellular signaling.
References
- 1. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. SGC-AAK1-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to determine the optimal concentration of Sgc-aak1-1N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Sgc-aak1-1N in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the negative control compound for SGC-AAK1-1, a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1) and BMP-2-inducible protein kinase (BMP2K).[1][2] SGC-AAK1-1 acts as an ATP-competitive kinase inhibitor. AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a crucial process for internalizing molecules from the extracellular environment.[2][3] By inhibiting AAK1, SGC-AAK1-1 can modulate signaling pathways such as the Wnt and Notch pathways.[1][2][4] this compound is structurally similar to SGC-AAK1-1 but lacks significant inhibitory activity against AAK1 and BMP2K, making it an ideal experimental control.
Q2: Why is it crucial to use the negative control, this compound?
A2: Using a negative control like this compound is essential to ensure that the observed experimental effects are due to the specific inhibition of the target kinase (AAK1/BMP2K) by the active probe (SGC-AAK1-1) and not from off-target effects or the compound's chemical scaffold. Any cellular response observed with the active probe but not with the negative control can be more confidently attributed to the inhibition of the intended target.
Q3: What is a good starting concentration for this compound in cellular assays?
A3: For cellular experiments, a starting concentration for the active probe SGC-AAK1-1 is recommended to be up to 5 µM.[5] A similar concentration range should be used for the negative control, this compound, to ensure a direct comparison. However, the optimal concentration is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Therefore, it is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration of this compound and its active counterpart, SGC-AAK1-1, should be determined empirically through a dose-response study in your specific cell line and assay. A common approach is to treat cells with a range of concentrations (e.g., 0.1 µM to 10 µM) and measure a relevant biological endpoint. This could be the phosphorylation of a downstream target of AAK1 (like AP2M1 at Thr156), a cell viability assay to check for toxicity, or a functional assay related to the signaling pathway you are investigating. The lowest concentration that gives a maximal effect with minimal cytotoxicity is generally considered optimal.
Q5: What are the known signaling pathways affected by AAK1 inhibition?
A5: AAK1 is known to be involved in several key signaling pathways:
-
Wnt Signaling: AAK1 negatively regulates Wnt signaling by promoting the clathrin-mediated endocytosis of the LRP6 receptor.[1] Inhibition of AAK1 can therefore lead to the activation of Wnt signaling.[1]
-
Notch Signaling: AAK1 is a positive regulator of the Notch pathway.[4] It interacts with the active form of Notch and is involved in its endocytic trafficking.[6][4]
-
Clathrin-Mediated Endocytosis (CME): AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step in the maturation of clathrin-coated pits.[3]
Data Presentation
Table 1: In Vitro and Cellular Activity of SGC-AAK1-1 and this compound
| Compound | Target | Assay Type | IC50 | Ki | Cellular Target Engagement (NanoBRET IC50) | Recommended Cellular Concentration |
| SGC-AAK1-1 | AAK1 | Coupled Enzyme Assay | 270 nM[7][8] | 9.1 nM (AAK1), 17 nM (BMP2K)[2] | 230 nM (AAK1), 1.5 µM (BMP2K)[2] | Up to 5 µM[5] |
| This compound | AAK1 | Activity Assay | 11 µM | 8.8 µM (AAK1) | - | Match concentration of active probe |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. NanoBRET: A cellular target engagement assay.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound via Dose-Response Experiment
This protocol outlines a general method to determine the optimal concentration of this compound and its active counterpart SGC-AAK1-1 for a cell-based experiment. The example endpoint is the assessment of cell viability (to rule out toxicity) and the phosphorylation of a downstream target (to confirm inhibition).
Materials:
-
This compound and SGC-AAK1-1
-
DMSO (for preparing stock solutions)
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well and 6-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
-
Reagents for Western blotting (lysis buffer, antibodies for p-AP2M1 (Thr156) and total AP2M1, loading control antibody like GAPDH or β-actin, secondary antibodies)
-
Protein quantification assay (e.g., BCA)
Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of both this compound and SGC-AAK1-1 in DMSO.
-
Store stocks at -20°C or as recommended by the supplier.
-
-
Cell Seeding:
-
For Cell Viability: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
For Western Blotting: Seed cells in a 6-well plate at a higher density to ensure sufficient protein can be harvested.
-
-
Compound Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of SGC-AAK1-1 and this compound in cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a DMSO-only control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). This should be consistent with the timing of the biological process you are studying.
-
-
Endpoint Analysis:
-
Cell Viability Assay (96-well plate):
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the DMSO-treated control cells to determine the percentage of viable cells at each concentration.
-
-
Western Blot Analysis (6-well plate):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Harvest the cell lysates and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against p-AP2M1 (Thr156), total AP2M1, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AP2M1.
-
-
-
Data Analysis:
-
Plot the cell viability data against the log of the inhibitor concentration to identify any toxic concentrations.
-
Plot the normalized p-AP2M1 levels against the log of the inhibitor concentration to determine the IC50 for target inhibition in your cellular system.
-
The optimal concentration will be the lowest concentration of SGC-AAK1-1 that shows significant inhibition of p-AP2M1 without causing significant cell death. The corresponding concentration of this compound should be used as the negative control in future experiments.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: AAK1 signaling pathways in Wnt and Notch regulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 3. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SGC-AAK1-1 - Immunomart [immunomart.com]
Technical Support Center: Interpreting Results with Sgc-aak1-1N as a Negative Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sgc-aak1-1N as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as a negative control in my experiments?
A1: this compound is an essential tool for validating that the observed biological effects of the active probe, SGC-AAK1-1, are due to the inhibition of its intended targets, primarily AAK1 (AP2 associated kinase 1) and BMP2K.[1][2] this compound is structurally very similar to SGC-AAK1-1 but is significantly less active against these kinases.[2][3] Therefore, any cellular phenotype observed with SGC-AAK1-1 but not with this compound at the same concentration can be more confidently attributed to the inhibition of AAK1/BMP2K, rather than off-target effects or non-specific compound activity.
Q2: What are the primary molecular targets of the active probe, SGC-AAK1-1?
A2: The primary targets of SGC-AAK1-1 are Adaptor-Associated Kinase 1 (AAK1) and BMP-2-inducible kinase (BMP2K/BIKE).[4][5] It acts as a potent, ATP-competitive inhibitor of these kinases.[6]
Q3: How does AAK1 function in cellular signaling?
A3: AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[4] It phosphorylates the μ2 subunit of the AP-2 adaptor complex (AP2M1), which is a key step in the recruitment of cargo to clathrin-coated pits.[7][8][9] Through its role in CME, AAK1 is involved in regulating important signaling pathways, including the Wnt and Notch pathways.[2][4][7][10] In the Wnt pathway, AAK1 has been identified as a negative regulator by promoting the internalization of the LRP6 receptor.[2][4][11] In the Notch pathway, AAK1 is considered a positive regulator, acting upstream of γ-secretase cleavage to stabilize the active form of Notch.[7][12]
Q4: What are the key differences in potency between SGC-AAK1-1 and this compound?
A4: SGC-AAK1-1 is a potent inhibitor of AAK1 with a Ki of 9.1 nM and an IC50 of 270 nM in biochemical assays.[4][5] In contrast, its negative control, this compound, has a significantly higher IC50 of 1.8 µM for AAK1, demonstrating its suitability as an inactive control.[13][14]
Data Presentation
Table 1: Biochemical Potency of SGC-AAK1-1 and this compound
| Compound | Target | Assay Type | Ki | IC50 |
| SGC-AAK1-1 | AAK1 | TR-FRET | 9.1 nM[4] | 270 nM[5] |
| BMP2K | TR-FRET | 17 nM[4] | - | |
| This compound | AAK1 | - | - | 1.8 µM[13][14] |
Table 2: Cellular Target Engagement of SGC-AAK1-1
| Compound | Target | Assay Type | Cellular IC50 |
| SGC-AAK1-1 | AAK1 | NanoBRET | 230 nM[4] |
| BMP2K | NanoBRET | 1.5 µM[4] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected activity observed with the negative control, this compound. | 1. High Concentration: The concentration of this compound used may be too high, leading to off-target effects. Even inactive controls can show activity at high concentrations. | 1. Perform a dose-response experiment with both SGC-AAK1-1 and this compound to determine the optimal concentration window where the active probe shows an effect and the negative control does not. |
| 2. Off-target Effects: this compound, despite being a good negative control for AAK1, might have off-target activities at high concentrations. | 2. Consult kinome scan data for SGC-AAK1-1 to identify potential off-targets and consider if the observed phenotype could be related to inhibition of other kinases.[6] | |
| 3. Compound Purity/Integrity: The compound may have degraded or be impure. | 3. Ensure proper storage of the compound as recommended by the supplier. If in doubt, obtain a fresh stock of the compound. | |
| No difference in phenotype observed between SGC-AAK1-1 and this compound. | 1. Cellular Permeability: The compounds may not be effectively entering the cells. | 1. Use a positive control experiment, such as monitoring the phosphorylation of AP2M1, to confirm cellular activity of SGC-AAK1-1. |
| 2. Target Not Involved: The observed phenotype may not be mediated by AAK1 or BMP2K. | 2. Consider alternative signaling pathways that might be responsible for the observed phenotype. Use other tool compounds or genetic approaches (e.g., siRNA) to validate the role of AAK1. | |
| 3. Incorrect Assay Conditions: The experimental endpoint may not be sensitive enough to detect the effects of AAK1 inhibition. | 3. Optimize assay conditions, such as incubation time and readout sensitivity. | |
| High background signal in cellular assays. | 1. Non-specific Binding: The compounds may be binding non-specifically to cellular components. | 1. Include appropriate vehicle controls (e.g., DMSO) in all experiments. |
| 2. Assay Interference: The compounds may be interfering with the assay technology (e.g., fluorescence or luminescence). | 2. Run control experiments without cells to check for direct compound interference with the assay reagents. |
Experimental Protocols
Western Blot for Phospho-AP2M1 (Thr156)
This protocol is designed to assess the cellular activity of SGC-AAK1-1 by measuring the phosphorylation of a direct AAK1 substrate, AP2M1.
Materials:
-
Cells (e.g., HEK293T, HT1080)
-
SGC-AAK1-1 and this compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of SGC-AAK1-1, this compound, or DMSO (vehicle control) for the desired time (e.g., 2 hours).[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AP2M1 to confirm equal protein loading.
NanoBRET™ Target Engagement Assay
This assay measures the binding of SGC-AAK1-1 to AAK1 in live cells.
Materials:
-
HEK293T cells
-
Plasmid encoding AAK1-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
SGC-AAK1-1 and this compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Transfection: Transfect HEK293T cells with the AAK1-NanoLuc® fusion vector.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound and Tracer Addition: Add the test compounds (SGC-AAK1-1, this compound, or vehicle) at various concentrations to the wells. Then, add the NanoBRET™ tracer. Incubate for 2 hours.[15]
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Data Acquisition: Measure the BRET signal using a luminometer capable of detecting both donor (460 nm) and acceptor (610 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing the target protein (e.g., AAK1)
-
SGC-AAK1-1 and this compound
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with SGC-AAK1-1, this compound, or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.[16][17]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble AAK1 by western blot.
-
Data Analysis: Plot the amount of soluble AAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of SGC-AAK1-1 (but not this compound) indicates target engagement and stabilization.
Mandatory Visualizations
Caption: Experimental workflow for using this compound as a negative control.
Caption: AAK1's role in the Wnt signaling pathway.
Caption: AAK1's role in the Notch signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGC-AAK1-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AAK1 - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. eubopen.org [eubopen.org]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Validation & Comparative
Validating AAK1 Inhibitor Specificity: A Comparative Guide to SGC-AAK1-1 and its Negative Control, SGC-AAK1-1N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, SGC-AAK1-1, with its structurally related negative control, SGC-AAK1-1N. The use of a matched negative control is a critical component in validating that the observed biological effects of an inhibitor are due to the specific inhibition of the intended target. This guide presents key experimental data, detailed protocols, and visual workflows to assist researchers in the rigorous validation of their AAK1-related findings.
Introduction to AAK1 and the Importance of Specificity
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2][3] AAK1 regulates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the assembly of clathrin coats and the internalization of cargo.[2][4][5] Given its involvement in fundamental cellular trafficking and signaling pathways, AAK1 has emerged as a potential therapeutic target for a range of conditions, including neuropathic pain and viral infections.[2][4][5][6][7]
When utilizing chemical probes like SGC-AAK1-1 to investigate the biological functions of AAK1, it is imperative to demonstrate that the observed cellular or physiological effects are a direct result of AAK1 inhibition and not due to off-target activities. This is where a negative control, such as this compound, becomes indispensable. This compound is a close structural analog of SGC-AAK1-1 but is significantly less active against AAK1.[8][9] By comparing the effects of the active compound to the inactive one, researchers can confidently attribute the biological outcomes to the specific inhibition of AAK1.
Comparative Analysis: SGC-AAK1-1 vs. This compound
The following tables summarize the quantitative data comparing the activity and selectivity of SGC-AAK1-1 and its negative control, this compound.
Table 1: Biochemical Activity and Cellular Target Engagement
| Parameter | SGC-AAK1-1 | This compound | Assay Type | Reference |
| AAK1 Ki | 9.1 nM | ~2 µM | TR-FRET Binding Displacement | [8] |
| BMP2K Ki | 17 nM | >10 µM | TR-FRET Binding Displacement | [1] |
| AAK1 IC50 (enzymatic) | 270 nM | 11 µM | Coupled Enzyme Assay | [8] |
| AAK1 IC50 (cellular) | 230 nM | >10 µM | NanoBRET Target Engagement | [1] |
| BMP2K IC50 (cellular) | 1.5 µM | >10 µM | NanoBRET Target Engagement | [1] |
Table 2: Kinome-Wide Selectivity Profile
| Assay | SGC-AAK1-1 (at 1 µM) | This compound | Key Findings | Reference |
| KINOMEscan (DiscoverX) | Highly selective. Only 3 off-targets (RIOK1, RIOK3, PIP5K1C) with KD < 30-fold of AAK1 KD. | Not reported, but expected to be inactive. | SGC-AAK1-1 demonstrates a clean kinome profile, minimizing the likelihood of off-target effects. | [1][10] |
| Inhibition >50% at 1 µM | 5 out of ~400 kinases | Not reported. | Confirms high selectivity of SGC-AAK1-1 across the kinome. |
Visualizing Pathways and Workflows
AAK1's Role in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating on-target effects using an active probe and a negative control.
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from methodologies used to assess the cellular potency of SGC-AAK1-1.[11]
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a fusion construct of the target kinase (e.g., AAK1 or BMP2K) and NanoLuc® (NLuc) luciferase.
-
Cell Plating: Transfected cells are plated in 96-well plates and incubated.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (SGC-AAK1-1 or this compound) and a cell-permeable fluorescent energy transfer probe (tracer).
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. The NLuc luciferase emits light, which excites the fluorescent tracer if it is bound to the kinase.
-
Data Analysis: The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal. IC50 values are calculated from the dose-response curves.
KINOMEscan™ Selectivity Profiling
This protocol describes a common method for assessing the selectivity of kinase inhibitors across the human kinome.[10]
-
Assay Principle: The assay is based on a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of DNA-tagged kinases.
-
Compound Incubation: The test compound (SGC-AAK1-1) is incubated with the kinase panel.
-
Binding and Quantification: Kinases that bind to the compound are separated from those that do not. The amount of each kinase bound to the compound is quantified using qPCR of the DNA tags.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. Dissociation constants (KD) can also be determined.
Cellular AP2M1 Phosphorylation Assay
This assay is used to confirm the functional activity of AAK1 inhibitors in a cellular context by measuring the phosphorylation of a known AAK1 substrate.[8]
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T or HT1080) is cultured and treated with various concentrations of the AAK1 inhibitor (SGC-AAK1-1) or the negative control (this compound) for a defined period (e.g., 2 hours).[8]
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated AP2M1 (at Thr156) and a primary antibody for total AP2M1 as a loading control.
-
Detection and Analysis: The bands are visualized using a secondary antibody conjugated to a detection enzyme. The intensity of the phosphorylated AP2M1 band is normalized to the total AP2M1 band to determine the extent of inhibition.
Conclusion
References
- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain – ScienceOpen [scienceopen.com]
- 8. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 11. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
SGC-AAK1-1: A Comparative Guide to Confirming On-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SGC-AAK1-1, a potent and selective chemical probe for Adaptor-Associated Kinase 1 (AAK1), with other alternatives. It includes supporting experimental data and detailed protocols to aid researchers in confirming its on-target effects.
SGC-AAK1-1 is a valuable tool for studying the biological functions of AAK1, a serine/threonine kinase involved in crucial cellular processes like clathrin-mediated endocytosis, Wnt signaling, and Notch signaling.[1][2] Its high potency and well-characterized selectivity profile make it a superior choice over many other kinase inhibitors for specifically investigating the downstream consequences of AAK1 inhibition.
On-Target Potency and Cellular Activity
SGC-AAK1-1 demonstrates high potency against AAK1 in biochemical assays and effectively engages the target in cellular contexts.[3][4][5] A closely related but inactive compound, SGC-AAK1-1N, is available as a negative control to distinguish on-target from off-target effects.[1][3]
| Compound | Target | Ki (nM) | IC50 (nM) | Cellular IC50 (NanoBRET, nM) |
| SGC-AAK1-1 | AAK1 | 9.1[1], 9[4][5] | 270[4][5] | 230[1] |
| BMP2K | 17[1] | 1500[1] | ||
| This compound | AAK1 | >10,000 | >10,000 |
Table 1: Biochemical and Cellular Potency of SGC-AAK1-1 and its Negative Control.
One of the key functions of AAK1 is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex at threonine 156 (Thr156), a critical step in clathrin-mediated endocytosis.[6][7] SGC-AAK1-1 has been shown to effectively inhibit this phosphorylation event in cells.[3][4][8]
AAK1 Signaling Pathways
AAK1 plays a significant role in multiple signaling pathways. Its inhibition by SGC-AAK1-1 can be used to probe these pathways.
Figure 1: AAK1 Signaling Pathways and the inhibitory effect of SGC-AAK1-1.
Comparative Selectivity Profile
A critical aspect of a chemical probe is its selectivity. SGC-AAK1-1 has been profiled against a large panel of kinases and shows high selectivity.
| Compound | Primary Target(s) | Off-Targets (KD < 1µM) | Screening Method |
| SGC-AAK1-1 | AAK1, BMP2K | RIOK1 (72 nM), RIOK3 (290 nM), PIP5K1C (260 nM), CDKL1 (880 nM), MYLK2 (960 nM)[1][8][9] | KINOMEscan (403 kinases)[9] |
| LX9211 (BMS-986176) | AAK1 | Information not readily available in public domain | Proprietary |
| Baricitinib | JAK1, JAK2 | AAK1, BMP2K, GAK, STK16[6][10] | Various |
Table 2: Comparative Selectivity of AAK1 Inhibitors.
Experimental Protocols
To assist researchers in independently verifying the on-target effects of SGC-AAK1-1, detailed protocols for key experiments are provided below.
TR-FRET Binding Assay for AAK1
This assay measures the binding affinity of the inhibitor to the target kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the displacement of a fluorescent tracer from the ATP binding pocket of the kinase by a competitive inhibitor.
-
Materials:
-
Recombinant AAK1 kinase
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher)
-
GSK-kinetin-488 tracer (Thermo Fisher)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
SGC-AAK1-1 and control compounds
-
-
Procedure:
-
Prepare a serial dilution of SGC-AAK1-1.
-
In a 384-well plate, add AAK1 kinase and the Eu-anti-GST antibody.
-
Add the serially diluted SGC-AAK1-1 or DMSO vehicle control.
-
Add the GSK-kinetin-488 tracer.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm and 665 nm with excitation at 340 nm.
-
Calculate the emission ratio and plot against inhibitor concentration to determine the IC₅₀.
-
NanoBRET Cellular Target Engagement Assay
This assay confirms that the inhibitor can enter cells and bind to its target.[3]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the engagement of an inhibitor with a NanoLuc® luciferase-tagged kinase in live cells.
-
Materials:
-
HEK293T cells
-
Plasmid encoding AAK1-NanoLuc® fusion protein
-
NanoBRET™ Tracer K-10 (Promega)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher)
-
SGC-AAK1-1 and control compounds
-
-
Procedure:
-
Transfect HEK293T cells with the AAK1-NanoLuc® plasmid.
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Prepare a serial dilution of SGC-AAK1-1.
-
Add the NanoBRET™ Tracer K-10 to the cells, followed by the serially diluted SGC-AAK1-1.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
-
Calculate the BRET ratio and plot against inhibitor concentration to determine the cellular IC₅₀.
-
Western Blot for Phospho-AP2M1 (Thr156)
This assay provides direct evidence of the inhibition of AAK1 kinase activity in cells.[3]
-
Principle: Western blotting is used to detect the levels of phosphorylated AP2M1 (the substrate of AAK1) in cell lysates after treatment with the inhibitor.
-
Materials:
-
HT1080 or HEK293T cells
-
SGC-AAK1-1, this compound (negative control), and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of SGC-AAK1-1, this compound, or DMSO for 1-2 hours.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Figure 2: Experimental workflow for confirming on-target effects of SGC-AAK1-1.
References
- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGC-AAK1-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 10. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
Sgc-aak1-1N: A Verified Inactive Control for AAK1 Kinase Inhibition Studies
For researchers in kinase signaling and drug discovery, the use of well-characterized chemical probes and their corresponding inactive controls is paramount for rigorous experimental design and unambiguous interpretation of results. This guide provides a comparative analysis of Sgc-aak1-1N, the negative control for the potent AAK1/BMP2K inhibitor SGC-AAK1-1, supported by experimental data demonstrating its lack of significant activity.
This compound is a close structural analog of SGC-AAK1-1 that is intentionally designed to be inactive against the Adaptor-Associated Kinase 1 (AAK1) and its close homolog, BMP-2 inducible kinase (BMP2K).[1] This makes it an ideal tool for control experiments, enabling researchers to distinguish the on-target effects of AAK1 inhibition from potential off-target or compound-specific effects.
Comparative Analysis of In Vitro Activity
Biochemical assays are fundamental in determining the direct interaction and inhibitory potential of a compound against its target kinase. This compound has been extensively profiled in such assays alongside its active counterpart, SGC-AAK1-1, consistently demonstrating a significant lack of inhibitory activity.
| Compound | Assay Type | Target | IC50 | Ki | Kd |
| This compound | Coupled Enzyme Assay | AAK1 | > 10 µM[2] | - | - |
| SGC-AAK1-1 | Coupled Enzyme Assay | AAK1 | 270 nM[2] | - | - |
| This compound | TR-FRET Binding Assay | AAK1 | - | 2 µM[3] | 8.8 µM[4] |
| SGC-AAK1-1 | TR-FRET Binding Assay | AAK1 | - | 9.1 nM[5] | 26 nM[4] |
| This compound | TR-FRET Binding Assay | BMP2K | - | > 10 µM[4] | > 10 µM[4] |
| SGC-AAK1-1 | TR-FRET Binding Assay | BMP2K | - | 17 nM[5] | 930 nM[4] |
As the data clearly indicates, this compound exhibits inhibitory and binding constants in the micromolar range, several orders of magnitude higher than the nanomolar potency of SGC-AAK1-1, confirming its "inactive" designation at concentrations where SGC-AAK1-1 is fully active.
Cellular Target Engagement
To confirm that the lack of biochemical activity translates to a cellular context, target engagement assays are crucial. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay allows for the quantification of compound binding to a target protein within living cells.
| Compound | Assay Type | Cell Line | Target | Cellular IC50 |
| This compound | NanoBRET | HEK293T | AAK1 | > 10 µM |
| SGC-AAK1-1 | NanoBRET | HEK293T | AAK1 | 230 nM[5] |
| SGC-AAK1-1 | NanoBRET | HEK293T | BMP2K | 1.5 µM[5] |
Consistent with the in vitro data, this compound does not significantly engage AAK1 in a cellular environment at concentrations where SGC-AAK1-1 shows potent binding.
AAK1 Signaling Pathways
AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis (CME)[5]. It phosphorylates the µ2 subunit of the AP-2 adaptor complex, a critical step for the internalization of cargo proteins. AAK1 has also been identified as a negative regulator of the Wnt signaling pathway by promoting the endocytosis of the LRP6 receptor[1][5].
Figure 1: AAK1-mediated phosphorylation of the AP-2 complex in clathrin-mediated endocytosis.
Experimental Workflow and Protocols
The following are detailed methodologies for the key experiments cited in this guide.
TR-FRET Binding Displacement Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure the binding affinity of a compound to a kinase.
Figure 2: Generalized workflow for a TR-FRET kinase binding assay.
Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: A serial dilution of the test compounds (this compound and SGC-AAK1-1) is prepared in DMSO and then diluted in kinase buffer before being dispensed into a 384-well assay plate.
-
Kinase and Antibody Addition: A mixture of GST-tagged AAK1 kinase and a Europium-labeled anti-GST antibody (donor fluorophore) is added to the wells containing the compounds.
-
Tracer Addition: A fluorescently labeled, ATP-competitive tracer (acceptor fluorophore) that binds to AAK1 is added to all wells.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor to donor emission is calculated.
-
Data Analysis: The decrease in the FRET signal with increasing compound concentration is used to calculate the Ki value, representing the binding affinity of the compound.
Coupled Enzyme Assay
This assay measures the enzymatic activity of AAK1 by coupling the consumption of ATP to a detectable signal.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing AAK1 enzyme, a peptide substrate derived from the AP-2 µ2 subunit, and ATP in a suitable buffer (e.g., 15 mM MOPS pH 7.5, 2 mM MgCl2, 0.004% Triton X-100).[1]
-
Compound Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C.
-
Detection: The amount of ADP produced, which is proportional to AAK1 activity, is measured using a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase system with NADH oxidation monitoring, or a system that converts Amplex Red to a fluorescent product).
-
Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.
NanoBRET Cellular Target Engagement Assay
This assay measures the ability of a compound to bind to AAK1 within living cells.
Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing AAK1 fused to NanoLuc luciferase. The cells are then seeded into 384-well plates.
-
Tracer and Compound Addition: The cells are treated with a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of AAK1, followed by the addition of the test compounds at various concentrations.
-
Incubation: The plate is incubated to allow the compounds and tracer to enter the cells and reach binding equilibrium with the NanoLuc-AAK1 fusion protein.
-
Detection: The NanoBRET signal is measured on a plate reader. The BRET ratio is calculated from the emission of the acceptor (tracer) and the donor (NanoLuc).
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. The IC50 value is determined by plotting the BRET ratio against the compound concentration, representing the compound's potency in a cellular context.
Conclusion
The comprehensive experimental data from biochemical and cellular assays unequivocally demonstrate that this compound is inactive against AAK1 at concentrations where its counterpart, SGC-AAK1-1, is a potent inhibitor. This makes this compound an essential and reliable negative control for researchers investigating the cellular functions of AAK1 and for validating the on-target effects of AAK1 inhibitors. The use of this well-characterized probe set will undoubtedly contribute to more robust and reproducible findings in the field.
References
- 1. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Differentiating AAK1/BMP2K Inhibition: A Comparative Guide to SGC-AAK1-1 and its Negative Control
For researchers, scientists, and drug development professionals investigating the roles of Adaptor-Associated Kinase 1 (AAK1) and BMP-2-Inducible Kinase (BMP2K) in cellular processes, the chemical probe SGC-AAK1-1 offers a potent and selective tool. However, to ensure that observed biological effects are specifically due to the inhibition of AAK1 and BMP2K, it is crucial to use a proper negative control. This guide provides a detailed comparison of SGC-AAK1-1 and its structurally similar but biologically inactive control, SGC-AAK1-1N, highlighting how the latter helps to distinguish on-target effects from off-target phenomena.
AAK1 and BMP2K are members of the Numb-associated kinase (NAK) family and are involved in critical cellular processes, including clathrin-mediated endocytosis and the regulation of signaling pathways such as Wnt and Notch.[1][2][3] SGC-AAK1-1 is a potent, ATP-competitive dual inhibitor of AAK1 and BMP2K.[1][2][4] To validate that the cellular effects observed with SGC-AAK1-1 are a direct consequence of AAK1 and BMP2K inhibition, this compound was developed. This compound is structurally very similar to SGC-AAK1-1 but lacks significant inhibitory activity against AAK1 and BMP2K, making it an ideal negative control.[4][5]
Quantitative Comparison of Inhibitor Activity
The following tables summarize the quantitative data comparing the in vitro and in-cell activity of SGC-AAK1-1 and its negative control, this compound.
Table 1: In Vitro Biochemical Potency
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| SGC-AAK1-1 | AAK1 | TR-FRET | 9.1[1] | 270[6][7] |
| BMP2K | TR-FRET | 17[1] | - | |
| This compound | AAK1 | - | - | 1,800[8][9] |
| BMP2K | - | >10,000[4] | - |
Table 2: Cellular Target Engagement and Activity
| Compound | Target | Assay Type | IC₅₀ (nM) | Cellular Effect |
| SGC-AAK1-1 | AAK1 | NanoBRET | 230[1] | Inhibition of AP2M1 phosphorylation[6][10] |
| BMP2K | NanoBRET | 1,500[1] | Activation of Wnt signaling[6] | |
| This compound | AAK1 | - | >10,000 | No significant effect on AP2M1 phosphorylation or Wnt signaling |
Table 3: Kinase Selectivity Profile of SGC-AAK1-1
Data from a KINOMEscan assay at 1 µM against 403 kinases.
| Off-Target Kinase | KD (nM) |
| RIOK1 | 72[1][11] |
| PIP5K1C | 260[1][11] |
| RIOK3 | 290[1][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines of the key experimental protocols used to characterize SGC-AAK1-1 and this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This biochemical assay is used to determine the binding affinity (Kᵢ) of an inhibitor to its target kinase.
-
Reagents: Recombinant kinase (AAK1 or BMP2K), a fluorescent tracer that binds to the ATP pocket, and the test compound (SGC-AAK1-1 or this compound).
-
Procedure: The kinase, tracer, and varying concentrations of the test compound are incubated together in a microplate.
-
Detection: A lanthanide-based donor fluorophore on the kinase excites a fluorescent acceptor on the tracer when in close proximity, resulting in a FRET signal.
-
Analysis: The test compound competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal. The Kᵢ is calculated from the dose-response curve.[2]
NanoBRET™ Target Engagement Assay
This live-cell assay measures the apparent affinity of a compound for its target kinase within a physiological context.[12][13]
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (AAK1 or BMP2K) fused to NanoLuc® luciferase.
-
Procedure: The transfected cells are plated and treated with varying concentrations of the test compound, followed by the addition of a cell-permeable fluorescent tracer.
-
Detection: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc®-kinase fusion protein (donor) and the fluorescent tracer (acceptor) bound to the kinase's ATP pocket.
-
Analysis: The test compound displaces the tracer, leading to a decrease in the BRET signal. The IC₅₀ value, representing the concentration of the compound that reduces the BRET signal by 50%, is determined from the dose-response curve.[1][5]
Cellular Phosphorylation Assay (Western Blot)
This assay is used to assess the functional consequence of kinase inhibition in cells by measuring the phosphorylation of a known substrate.
-
Cell Treatment: Cells (e.g., HT1080 or HEK293T) are treated with different concentrations of SGC-AAK1-1 or this compound for a specified time.[6][10]
-
Lysate Preparation: Cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the substrate (e.g., phospho-AP2M1 at Threonine 156) and the total amount of the substrate.
-
Analysis: The signal intensity of the phosphorylated substrate is normalized to the total substrate to determine the extent of inhibition.[6][10]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway involving AAK1 and the experimental workflow for differentiating on-target from off-target effects.
Caption: AAK1's role in the Wnt signaling pathway.
Caption: Workflow for validating on-target effects.
Conclusion
The use of this compound as a negative control is indispensable for attributing a cellular phenotype specifically to the inhibition of AAK1 and BMP2K. By comparing the effects of the active probe SGC-AAK1-1 with its inactive counterpart, researchers can confidently differentiate on-target pharmacological effects from potential off-target activities or compound-specific artifacts. This rigorous approach is essential for the validation of AAK1 and BMP2K as therapeutic targets and for the interpretation of studies investigating their roles in health and disease.
References
- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current thoughts on cellular functions of numb-associated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-AAK1-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 12. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
SGC-AAK1-1N: A Tool for Deciphering Inhibitor Scaffold Effects in Kinase Drug Discovery
In the realm of drug development, particularly in the design of kinase inhibitors, the molecular scaffold of a compound is a critical determinant of its potency, selectivity, and overall pharmacological profile. Understanding how subtle changes to this core structure impact biological activity is paramount. SGC-AAK1-1N, the inactive analog of the potent AAK1/BMP2K inhibitor SGC-AAK1-1, serves as an exemplary tool for researchers to investigate these very scaffold effects, providing a crucial negative control to validate biological findings and ensure that observed effects are due to specific target inhibition rather than off-target or scaffold-related phenomena.
This guide provides a comparative analysis of SGC-AAK1-1 and its negative control, this compound, highlighting how this pair of compounds can be used to dissect the biological roles of the Adaptor-Associated Kinase 1 (AAK1).
The Role of AAK1 in Cellular Signaling
AAK1 is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis (CME).[1] This process is fundamental for the internalization of cell surface receptors and other cargo. AAK1's key function involves the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex, which stimulates the binding of cargo proteins and facilitates the formation of clathrin-coated pits.[2] Through its role in CME, AAK1 is implicated in the regulation of critical signaling pathways, including the Wnt and Notch pathways.[1][3][4] Given its involvement in these diverse processes, AAK1 has emerged as a potential therapeutic target for a range of diseases, including neuropathic pain, neurological disorders, and viral infections.[2][5]
The 3-Acylaminoindazole Scaffold: A Tale of Two Compounds
SGC-AAK1-1 and this compound are built upon the same 3-acylaminoindazole scaffold but differ in a way that renders one active and the other inactive.[2][6] SGC-AAK1-1 is a potent, ATP-competitive dual inhibitor of AAK1 and the closely related kinase BMP2K (BIKE).[6] In contrast, this compound is a structurally analogous compound specifically designed to be devoid of significant inhibitory activity, making it the ideal negative control.[3][7]
The availability of this matched pair allows researchers to perform rigorous experiments. By comparing the cellular effects of SGC-AAK1-1 with those of this compound, any observed biological response can be confidently attributed to the inhibition of AAK1/BMP2K rather than to an off-target effect of the chemical scaffold itself.
Quantitative Comparison: Potency and Selectivity
The stark difference in activity between SGC-AAK1-1 and this compound is evident in their biochemical and cellular potencies. This data underscores the value of this compound as a negative control.
Table 1: Biochemical Potency against NAK Family Kinases
| Compound | AAK1 Ki (nM) | BMP2K Ki (nM) | GAK Ki (nM) | STK16 Ki (nM) |
|---|---|---|---|---|
| SGC-AAK1-1 | 9.1[1] | 17[1] | >300[7] | >300[7] |
| This compound | 8,800 | >10,000 | - | - |
| LX9211 | - | - | - | - |
Data from TR-FRET binding displacement assays and KINOMEscan.[1][3][7]
Table 2: Cellular Target Engagement and Functional Activity
| Compound | AAK1 NanoBRET IC50 | BMP2K NanoBRET IC50 | AP2M1 Phosphorylation Inhibition | Wnt Pathway Activation |
|---|---|---|---|---|
| SGC-AAK1-1 | 230 nM[1] | 1.5 µM[1] | Yes[7][8] | Yes[7][8] |
| This compound | > 20 µM[7] | > 20 µM[7] | No[7] | No[7] |
Data from NanoBRET assays in HEK293T cells and functional assays in HT1080 cells.[1][7]
Comparison with Other Scaffolds
The 3-acylaminoindazole scaffold of SGC-AAK1-1 is just one of several chemotypes known to inhibit AAK1. Comparing its profile to inhibitors from different structural classes further illustrates the concept of scaffold effects.
Table 3: Comparison of AAK1 Inhibitors from Different Scaffolds
| Inhibitor | Scaffold Class | AAK1 IC50 | Key Features |
|---|---|---|---|
| SGC-AAK1-1 | 3-Acylaminoindazole | 270 nM (enzymatic)[8] | Potent dual AAK1/BMP2K inhibitor; excellent negative control available.[6] |
| LP-935509 | Not specified | 3.3 nM (enzymatic)[4] | Orally available, CNS penetrant, effective in neuropathic pain models.[4][9] |
| LX9211 | Not specified | - | In clinical trials for neuropathic pain.[3] SGC-AAK1-1 shows improved biochemical selectivity.[3] |
| Sunitinib | Indolinone | Kd = 11 nM[4] | Multi-targeted tyrosine kinase inhibitor with off-target activity on AAK1.[4] |
| TIM-098a | TIM-063 derivative | ~1 µM[10] | Developed via chemical proteomics from a CaMKK inhibitor.[10][11] |
This comparison demonstrates that while different scaffolds can achieve potent AAK1 inhibition, they may possess distinct selectivity profiles, physicochemical properties, and off-target activities. The unique advantage of the SGC-AAK1-1/SGC-AAK1-1N pair is the ability to control for these scaffold-dependent effects within the same experiment.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols used to characterize SGC-AAK1-1 and its negative control.
TR-FRET Binding Displacement Assay
This biochemical assay measures the binding affinity of a compound to the kinase ATP pocket.
-
Principle: A fluorescent tracer that binds to the kinase's ATP site is displaced by the inhibitor, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Methodology:
-
Recombinant AAK1, BMP2K, GAK, or STK16 kinase is incubated with a proprietary fluorescent tracer.
-
Serial dilutions of the test compound (e.g., SGC-AAK1-1 or this compound) are added.
-
The mixture is incubated to reach equilibrium.
-
The TR-FRET signal is measured, and the data is used to calculate the Ki value from 16-point dose-response curves.[7]
-
NanoBRET Cellular Target Engagement Assay
This live-cell assay determines if a compound can enter cells and bind to its intended target.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuciferase (NLuc)-tagged kinase (the donor) and a cell-permeable fluorescent tracer (the acceptor) that binds the kinase's active site. An inhibitor that enters the cell and displaces the tracer will disrupt the BRET signal.
-
Methodology:
-
HEK293T cells are transiently transfected with a vector expressing the full-length kinase (e.g., AAK1) fused to NLuc.[2]
-
Cells are incubated with the fluorescent energy transfer probe (tracer).
-
Serial dilutions of the test compound are added.
-
The BRET signal is measured, and IC50 values are determined, reflecting the compound's potency in a cellular context.[1][3]
-
AP2M1 Phosphorylation Assay (Western Blot)
This functional assay measures the ability of an inhibitor to block AAK1's catalytic activity in cells.
-
Principle: SGC-AAK1-1 should decrease the phosphorylation of AAK1's direct substrate, AP2M1, at the Threonine 156 (T156) position.
-
Methodology:
-
HEK293T or HT1080 cells are treated with various concentrations of the inhibitor (e.g., SGC-AAK1-1), the negative control (this compound), or a vehicle control (DMSO) for a set time (e.g., 2 hours).[3][7]
-
Cells are lysed, and proteins are extracted.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated AP2M1 (p-AP2M1 Thr156) and total AP2M1.
-
The signal is detected, and the ratio of p-AP2M1 to total AP2M1 is quantified to determine the extent of inhibition.[7]
-
Conclusion
References
- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAK1 inhibits WNT signaling by promoting clathrin-mediated endocytosis of LRP6 | bioRxiv [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 7. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
A Comparative Analysis of AAK1 Inhibitor Negative Controls for Robust Target Validation
Introduction to AAK1 and its Inhibition
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1] It phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the initiation of endocytosis.[1] Due to its involvement in various cellular processes, including signaling pathways like Notch and WNT, AAK1 has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain, neurodegenerative diseases, and viral infections.[1][2][3]
The development of potent and selective AAK1 inhibitors, such as SGC-AAK1-1, LP-935509, and LX9211 (BMS-986176), has provided valuable tools to probe the biological functions of this kinase.[4][5][6][7] However, to definitively attribute an observed phenotype to the inhibition of AAK1, a structurally similar but biologically inactive negative control is essential. SGC-AAK1-1N (also known as 34A) has been developed for this purpose and serves as a benchmark for inactive control compounds.[3][8]
Comparative Overview of AAK1 Inhibitors and Negative Controls
The following table summarizes the biochemical and cellular activities of prominent AAK1 inhibitors and the primary negative control, this compound. This data highlights the significant drop-off in potency of the negative control compared to its active counterpart, SGC-AAK1-1, and other active inhibitors.
| Compound | Type | AAK1 Ki (nM) | AAK1 IC50 (nM) | AAK1 Kd (nM) | Cellular AAK1 Engagement (NanoBRET IC50) | Notes |
| This compound (34A) | Negative Control | 2000[8] | 11000 | 8800 | >10,000 nM | Structurally related to SGC-AAK1-1 but lacks AAK1 inhibitory activity.[3][8] |
| SGC-AAK1-1 | Active Inhibitor | 9.1[5] | 270 (enzymatic)[8] | 26 | 230 nM[5] | Potent and selective AAK1/BMP2K inhibitor.[5] |
| LP-935509 | Active Inhibitor | 0.9[6][7] | 3.3 (enzymatic)[6][7] | - | - | Potent, selective, and brain-penetrant AAK1 inhibitor.[7][9] |
| LX9211 (BMS-986176) | Active Inhibitor | - | 2[4] | - | - | Highly selective and brain-penetrant AAK1 inhibitor currently in clinical trials.[4][10] |
| TIM-098a | Active Inhibitor | - | 240 (enzymatic)[11] | - | 870 nM[11] | A novel AAK1 inhibitor with a different chemical scaffold.[11] |
Kinase Selectivity Profile
A critical aspect of a good negative control is its lack of activity not only against the primary target but also against other kinases that might be inhibited by the active compound. The following table provides a snapshot of the selectivity of SGC-AAK1-1 and its negative control, this compound, against closely related kinases and other off-targets.
| Kinase | SGC-AAK1-1 Ki (nM) | SGC-AAK1-1 Kd (nM) | This compound Kd (µM) |
| AAK1 | 9.1[5] | 26 | 8.8 |
| BMP2K (BIKE) | 17[5] | 930 | >10 |
| GAK | >10,000[3] | - | - |
| STK16 | >10,000[3] | - | - |
| RIOK1 | - | 72[5] | - |
| RIOK3 | - | 290[5] | - |
| PIP5K1C | - | 260[5] | - |
As shown, this compound demonstrates significantly weaker binding to AAK1 and its close homolog BMP2K compared to the active probe SGC-AAK1-1.
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors and controls are used, the following diagrams illustrate the AAK1 signaling pathway and a typical experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to characterize AAK1 inhibitors and their negative controls.
LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer.
-
Materials:
-
AAK1 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (inhibitor and negative control) and a known control inhibitor (e.g., staurosporine)
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the control inhibitor at 4 times the final desired concentration in the kinase buffer.
-
Prepare a 2X kinase/antibody mixture containing the AAK1 kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 4X tracer solution in kinase buffer.
-
In a 384-well plate, add 4 µL of the 4X compound dilutions.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
-
NanoBRET™ Target Engagement Cellular Assay
This assay quantifies the engagement of an inhibitor with its target kinase within living cells.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-AAK1 Fusion Vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compounds (inhibitor and negative control)
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and seed them into the assay plate. Incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in Opti-MEM.
-
Prepare the NanoBRET™ Tracer dilution in Opti-MEM.
-
Add the test compounds and the tracer to the cells and incubate at 37°C and 5% CO2 for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
-
Read the plate within 10 minutes on a luminometer, measuring both donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50 for cellular target engagement.
-
Western Blot for AP2M1 Phosphorylation
This method assesses the ability of an inhibitor to block the kinase activity of AAK1 in cells by measuring the phosphorylation of its substrate, AP2M1, at Threonine 156.
-
Materials:
-
HEK293T or HT1080 cells
-
Test compounds (inhibitor and negative control)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total-AP2M1 or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AP2M1 (Thr156) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AP2M1 or a loading control to normalize the data.
-
Quantify the band intensities to determine the dose-dependent inhibition of AP2M1 phosphorylation.
-
Conclusion
The selection and proper use of negative controls are fundamental to the rigorous validation of AAK1 as a therapeutic target. This compound stands out as a well-characterized negative control, demonstrating a dramatic loss of potency against AAK1 and its close homolog BMP2K while maintaining a similar chemical structure to its active counterpart, SGC-AAK1-1. By employing the detailed experimental protocols provided in this guide, researchers can confidently assess the on-target effects of their AAK1 inhibitors, thereby strengthening the foundation for further drug development efforts. The comparative data presented herein should serve as a valuable resource for scientists in the field, enabling more informed decisions in the design and interpretation of their experiments.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 6. Probe LP-935509 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Sgc-aak1-1N in Validating AAK1-Mediated Effects: A Comparative Guide
In the realm of kinase research and drug development, establishing the on-target efficacy of a chemical probe is paramount. Sgc-aak1-1N serves as an indispensable tool in this process, acting as the negative control for the potent and selective AAK1 (AP2 associated kinase 1) and BMP2K (BMP-2-inducible kinase) inhibitor, SGC-AAK1-1. This guide provides a comprehensive comparison of this compound and its active counterpart, SGC-AAK1-1, detailing their use in experiments that validate the specific effects of AAK1 inhibition. We further compare SGC-AAK1-1 with other available AAK1 inhibitors, offering researchers the data needed to make informed decisions for their studies.
Understanding the "Rescue" Experiment Paradigm with a Negative Control
In the context of chemical biology, a "rescue" experiment typically involves reversing a phenotype induced by a genetic or chemical perturbation. However, when using a negative control like this compound, the experimental design is subtly different yet critically important. Here, the goal is not to rescue the phenotype but to demonstrate a lack of effect. By showing that the inactive this compound does not produce the same cellular or biochemical changes as the active SGC-AAK1-1, researchers can confidently attribute the observed effects to the specific inhibition of AAK1/BMP2K. This validates that the phenotype is not an artifact of the chemical scaffold or off-target interactions.
Head-to-Head: SGC-AAK1-1 vs. This compound
SGC-AAK1-1 was developed as a potent chemical probe to investigate the cellular functions of AAK1 and the closely related kinase BMP2K.[1][2][3] this compound is a structurally analogous compound that is intentionally designed to be devoid of significant activity against these kinases.[4][5] This pair provides a robust system for validating on-target effects.
| Parameter | SGC-AAK1-1 (Active Probe) | This compound (Negative Control) | Reference |
| Target(s) | AAK1, BMP2K | None (designed to be inactive) | [3][6] |
| AAK1 K | 9.1 nM | 2 µM | [2][6] |
| BMP2K K | 17 nM | >10 µM | [6][7] |
| AAK1 Cellular IC | 230 nM | Not active | [6] |
| Effect on AP2M1 Phosphorylation | Dose-dependent inhibition | No significant inhibition | [1][2] |
| Effect on Wnt Signaling | Activation | No significant effect | [1][8] |
Comparative Analysis of AAK1 Inhibitors
While the SGC-AAK1-1 and this compound pair is a powerful tool for academic research due to the availability of a matched negative control, other AAK1 inhibitors have been developed, some of which have advanced into clinical trials.
| Inhibitor | Target(s) | AAK1 IC | Availability of Negative Control | Key Features | Reference |
| SGC-AAK1-1 | AAK1, BMP2K | IC | Yes (this compound) | Widely available chemical probe for research. | [5][6] |
| LX9211 (BMS-986176) | AAK1 | IC | Not commercially available | Orally active, CNS penetrant, in clinical trials for neuropathic pain. | [9][10][11] |
| LP-935509 | AAK1, BIKE | K | Not specified | Preclinical efficacy in neuropathic pain models. | [4] |
| BMS-911172 | AAK1, BIKE | - | Not specified | Arylamide-based dual inhibitor. | [4] |
Key Experimental Protocols
The following protocols illustrate how this compound is used to validate the on-target effects of SGC-AAK1-1.
Western Blot for AP2M1 Phosphorylation
This experiment assesses the direct downstream consequence of AAK1 inhibition. AAK1 phosphorylates the µ2 subunit of the AP2 adaptor complex (AP2M1) at Threonine 156, a key step in clathrin-mediated endocytosis.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T or HT1080) and grow to desired confluency.
-
Treatment: Treat cells with varying concentrations of SGC-AAK1-1, a single concentration of this compound (typically at the highest concentration of SGC-AAK1-1 used), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[1][2]
-
Lysis: Lyse the cells in an appropriate buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated AP2M1 (pThr156) and a primary antibody for total AP2M1 or a loading control (e.g., GAPDH).
-
Detection: Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualize the bands.
-
Analysis: Quantify band intensities. A specific AAK1 inhibitor should show a dose-dependent decrease in the pAP2M1/total AP2M1 ratio, while the negative control, this compound, should show no significant change compared to the vehicle control.[8]
Luciferase Reporter Assay for Wnt Signaling
AAK1 has been identified as a negative regulator of the Wnt signaling pathway by promoting the internalization of the LRP6 receptor.[1] Inhibition of AAK1, therefore, leads to an increase in Wnt pathway activity.
Methodology:
-
Cell Line: Use a cell line stably expressing a Wnt-responsive luciferase reporter (e.g., HT1080-BAR/Renilla).
-
Treatment: Treat cells with WNT3A conditioned media to stimulate the pathway. Concurrently, treat with a dose range of SGC-AAK1-1, this compound, and a vehicle control.[8]
-
Incubation: Incubate for a period sufficient for reporter gene expression (e.g., 16 hours).
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the Wnt reporter (Firefly luciferase) activity to the control reporter (Renilla luciferase) activity. SGC-AAK1-1 should produce a dose-dependent increase in luciferase activity, indicating Wnt pathway activation. This compound should have no significant effect on luciferase activity compared to the vehicle control.[1]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental logic.
Caption: AAK1's role in Wnt signaling via clathrin-mediated endocytosis.
Caption: Workflow for validating on-target effects using a negative control.
Caption: Logical framework for using a chemical probe and its negative control.
References
- 1. AAK1 inhibits WNT signaling by promoting clathrin-mediated endocytosis of LRP6 | bioRxiv [biorxiv.org]
- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Sgc-aak1-1N: A Guide for Laboratory Professionals
For Immediate Reference: Sgc-aak1-1N is a chemical compound intended for laboratory research use only. Proper disposal is crucial to ensure personnel safety and environmental compliance. This document provides essential guidance on the handling and disposal of this compound.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols. As a combustible solid with potential hazards, this compound and its containers require disposal as special waste, following all applicable local, state, and federal regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 398.48 g/mol [1] |
| Formula | C₂₀H₂₂N₄O₃S[1] |
| Appearance | White to off-white solid powder[2] |
| Purity | ≥97% (HPLC) |
| Solubility in DMSO | Soluble to 100 mM |
| Solubility in Ethanol | Soluble to 10 mM |
| Storage Temperature | -20°C |
| CAS Number | 2242913-80-8 |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Consult Safety Data Sheet (SDS): Before handling, always review the most current Safety Data Sheet provided by the supplier. This document contains comprehensive information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.
-
-
Labeling: Label the hazardous waste container with the full chemical name ("this compound"), the CAS number (2242913-80-8), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this compound in standard laboratory trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the specific instructions provided in the Safety Data Sheet (SDS) from your supplier or the protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and regulatory compliance.
References
Personal protective equipment for handling Sgc-aak1-1N
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for the bioactive small molecule Sgc-aak1-1N. While this compound is the negative control for the potent kinase inhibitor SGC-AAK1-1, it should be handled with care in a laboratory setting, assuming similar potential hazards as its active counterpart due to structural similarities.
Hazard Identification and Personal Protective Equipment (PPE)
As a powdered bioactive small molecule, the primary routes of exposure to this compound are inhalation of the powder and dermal contact. It is classified as a combustible solid. The following table summarizes the recommended personal protective equipment.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing stock solutions (powder form) | Safety glasses with side shields or chemical splash goggles | Two pairs of nitrile gloves | N95 respirator or higher | Lab coat |
| Handling stock solutions (liquid form) | Safety glasses with side shields | Nitrile gloves | Not generally required if handled in a well-ventilated area or fume hood | Lab coat |
| Cell culture and in-vitro assays | Safety glasses | Nitrile gloves | Not required | Lab coat |
| Cleaning and decontamination | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | N95 respirator (if cleaning spills of powder) | Lab coat or chemical-resistant apron |
Experimental Protocols: Handling and Disposal
Protocol for Weighing and Preparing Stock Solutions:
-
Preparation: Before handling the compound, ensure you are in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Put on a lab coat, two pairs of nitrile gloves, and safety glasses with side shields. For handling the powder, an N95 respirator is mandatory.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder. Cap the vessel securely and vortex or sonicate until the compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C or -80°C).
-
Decontamination: Wipe down the balance and surrounding surfaces with a suitable decontaminating solution (e.g., 70% ethanol). Dispose of all contaminated materials as chemical waste.
Disposal Plan:
All waste materials contaminated with this compound, including empty vials, used gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
Visualizing Safety Protocols
Personal Protective Equipment (PPE) Selection Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
